Product packaging for Isononanoic acid, lead salt(Cat. No.:CAS No. 27253-41-4)

Isononanoic acid, lead salt

Cat. No.: B1633568
CAS No.: 27253-41-4
M. Wt: 522 g/mol
InChI Key: ACUMJPUCLKGCOC-UHFFFAOYSA-L
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Description

Overview of Lead Carboxylate Compounds in Advanced Materials Science

Lead carboxylate compounds are notable for their versatility and have been utilized in numerous industrial and research applications. rsc.orgrsc.org Historically, they have been employed as secondary driers in alkyd-resin and linseed-oil-based paints, varnishes, and coatings, where they facilitate the oxidative cross-linking of drying oils. rsc.orgindustrialchemicals.gov.au Their utility also extends to roles as corrosion inhibitors, emulsifiers, grease thickeners, and dispersant agents. rsc.org In the production of polymers and plastics, certain lead carboxylates may act as stabilizers or modifiers, enhancing the durability of the final products. ontosight.aiontosight.ai

The field of advanced materials science has found new and sophisticated applications for lead carboxylates. They are integral to the chemistry of metal-organic frameworks (MOFs), particularly those based on aliphatic lead(II) polycarboxylates, which are investigated for their gas sorption properties. rsc.orgresearchgate.net Furthermore, lead carboxylates serve as critical precursors in the synthesis of advanced nanomaterials. google.com Specific examples include their use in creating monodispersed superconducting lead (Pb(0)) nanocrystals and in the formation of octahedral clusters of lead selenide (B1212193) (PbSe) nanocrystals, which have shown potential for use in high-efficiency solar cells. rsc.org The coordination chemistry of lead(II) with carboxylate ligands is an active area of research, driving the development of hybrid inorganic-organic compounds with potential applications in catalysis and separation technologies. researchgate.net

Table 1: Selected Applications of Lead Carboxylate Compounds This table is interactive and allows for sorting.

Application Area Specific Use Reference
Coatings & Paints Secondary driers in oil-based paints and varnishes rsc.orgindustrialchemicals.gov.au
Pigment components ontosight.ai
Materials Protection Corrosion inhibitors for passivating metal surfaces rsc.org
Polymers Stabilizers and modifiers for plastics ontosight.aiontosight.ai
Industrial Fluids Thickeners and additives for lubricants and greases rsc.orgontosight.ai
Advanced Materials Precursors for Pb(0) and PbSe nanocrystals (e.g., for solar cells) rsc.orggoogle.com
Building blocks for Metal-Organic Frameworks (MOFs) rsc.orgresearchgate.netnih.gov

| Chemical Synthesis | Catalysts in certain chemical reactions | researchgate.netontosight.ai |

Nomenclature and Structural Considerations of Isononanoic Acid, Lead Salt Isomers

The compound "this compound" is a metal soap formed between a lead(II) ion (Pb²⁺) and two isononanoate anions. industrialchemicals.gov.aunih.gov A critical aspect of its identity is that isononanoic acid is not a single molecule but a complex mixture of branched-chain C9 carboxylic acid isomers. industrialchemicals.gov.auatamanchemicals.com The predominant isomer is often 3,5,5-trimethylhexanoic acid, which constitutes about 90% of the mixture. atamanchemicals.com Consequently, "this compound" is considered a UVCB substance—a substance of Unknown or Variable composition, Complex reaction product or Biological material. industrialchemicals.gov.au

The general molecular formula for the 1:2 salt is C₁₈H₃₄O₄Pb. nih.gov Due to the isomeric nature of the parent acid, various structural representations and names exist, with "lead(2+);7-methyloctanoate" being one specific example cited in chemical databases. nih.gov The pure 1:2 lead salts of most medium-chain fatty acids are expected to be solids under ambient conditions. industrialchemicals.gov.au

The structural chemistry of lead carboxylates is remarkably diverse, largely due to the 6s² lone pair of electrons on the Pb(II) ion, which can be stereochemically active or inactive. rsc.org This leads to two primary types of coordination geometries: hemidirected, where the ligands are arranged on one side of the lead ion, and holodirected, where the ligands surround the metal center more symmetrically. rsc.org Research on lead nonanoate (B1231133) (a C9 straight-chain analogue) shows that each lead center is coordinated with oxygen atoms from the carboxylate groups to form extended sheets. rsc.org The coordination number for Pb(II) in carboxylate complexes can vary widely, from 2 to 10. rsc.org The carboxylate groups themselves can adopt numerous coordination modes, such as monodentate (η¹), bidentate chelating (η²), and various bridging modes (e.g., μ₂-η¹:η¹, μ₂-η²:η¹), which allows for the formation of complex polymeric structures. researchgate.netmdpi.com

Table 2: Chemical Identification of this compound This table is interactive and allows for searching and sorting.

Identifier Value Reference
Chemical Name This compound nih.gov
Synonyms Lead bis(isononanoate); 7-Methyloctanoic acid, lead salt; lead(2+);7-methyloctanoate nih.gov
CAS Number 27253-41-4 nih.govindustrialchemicals.gov.au
Molecular Formula C₁₈H₃₄O₄Pb nih.gov
Parent Compound Isononanoic acid (CAS: 26896-18-4) nih.govatamanchemicals.com
Component Compound Lead (Pb) nih.gov

| Nature of Substance | UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) | industrialchemicals.gov.au |

Historical and Contemporary Significance of Lead Carboxylates in Research

The significance of lead carboxylates in research has evolved from practical industrial applications to complex investigations in materials science and cultural heritage. Historically, their primary role was that of efficient driers in paints and coatings, a property that was of great commercial and technical importance. rsc.orgindustrialchemicals.gov.au

In contemporary research, lead carboxylates are investigated for a much broader range of functionalities. Their role as precursors for synthesizing nanomaterials is a key area of modern materials science. google.com The thermal decomposition of lead carboxylate precursors is a method used to produce metal or metal oxide compounds for optoelectronic and microelectronic devices. google.com

A significant and fascinating area of current research involves the formation of lead carboxylates (often called lead soaps) within the layers of historical oil paintings. rsc.orgrsc.orgresearchgate.net These compounds form over time from the chemical reaction between lead-based pigments (like lead white or lead-tin yellow) and fatty acids from the oil binder. researchgate.netmetmuseum.org The formation and aggregation of these lead soaps can lead to increased transparency or the formation of protrusions in the paint layers, compromising the structural and visual integrity of priceless works of art. rsc.orgresearchgate.net Researchers use techniques like solid-state Nuclear Magnetic Resonance (NMR) and X-ray diffraction to study these neo-formed lead carboxylates in situ to understand the degradation mechanisms and inform conservation strategies. rsc.orgrsc.orgtandfonline.com This research highlights the dual nature of lead carboxylates: as intentionally added components in some materials and as unintentional degradation products in others. rsc.org

Furthermore, the ability of lead carboxylates to form complex coordination polymers continues to be a rich field of study. researchgate.netacs.org Scientists are designing and synthesizing novel lead carboxylate-based metal-organic frameworks with unique topologies and properties, such as luminescence, for potential use in advanced applications like accelerating the thermal decomposition of propellants. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O4P B1633568 Isononanoic acid, lead salt CAS No. 27253-41-4

Properties

CAS No.

27253-41-4

Molecular Formula

C18H34O4P

Molecular Weight

522 g/mol

IUPAC Name

lead(2+);7-methyloctanoate

InChI

InChI=1S/2C9H18O2.Pb/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2

InChI Key

ACUMJPUCLKGCOC-UHFFFAOYSA-L

SMILES

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Pb+2]

Canonical SMILES

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Pb+2]

Other CAS No.

52847-85-5
97952-39-1
27253-41-4

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Chemical Synthesis and Reaction Pathways of Isononanoic Acid, Lead Salt

Methodologies for Isononanoic Acid, Lead Salt Synthesis

The synthesis of this compound, is primarily achieved through direct reaction pathways involving lead precursors and isononanoic acid. These methods can be tailored to produce either neutral or basic lead isononanoate, depending on the specific industrial application.

Direct Synthesis Approaches

The most common direct synthesis route for this compound, involves the reaction of lead(II) oxide with isononanoic acid. ontosight.aiontosight.ai This reaction is a straightforward acid-base neutralization where the lead oxide reacts with the carboxylic acid to form the corresponding lead salt and water. The general chemical equation for this process is:

PbO + 2 C₈H₁₇COOH → Pb(C₈H₁₇COO)₂ + H₂O

This reaction is typically carried out at elevated temperatures to ensure a sufficient reaction rate and to drive the reaction to completion by removing the water byproduct. The stoichiometry of the reactants is a critical factor; an excess of lead oxide can lead to the formation of basic lead isononanoate. ontosight.ai Another direct method utilizes lead acetate (B1210297) as the starting material, which undergoes a salt metathesis reaction with isononanoic acid. acs.org

Preparation of Lead Carboxylates via Metal Oxides and Fatty Acids

The reaction between metal oxides and fatty acids is a well-established and economical method for the industrial production of metal carboxylates, including lead salts. ontosight.aiontosight.ai Lead(II) oxide, commonly known as litharge, is a readily available precursor for this process. google.com The reactivity of lead oxide in this reaction can be enhanced by the presence of certain catalysts. google.com

The synthesis can be controlled to produce basic lead salts, which have a general formula of Pb(OH)ₓ(C₉H₁₉COO)ᵧ. ontosight.ai The formation of these basic salts is achieved by adjusting the molar ratio of lead oxide to isononanoic acid. ontosight.ai

Table 1: Methodologies for Lead Carboxylate Synthesis

Reactants Product Type General Conditions
Lead(II) oxide, Isononanoic acid Neutral or Basic Lead Isononanoate Elevated temperature in a suitable solvent. ontosight.aiontosight.ai
Lead(II) acetate, Isononanoic acid Neutral Lead Isononanoate Reaction in a solvent with removal of acetic acid. acs.org

Mechanistic Studies of Formation Reactions

The formation of this compound, is governed by fundamental reaction mechanisms, including ligand exchange and is significantly influenced by the prevailing reaction conditions.

Ligand Exchange Mechanisms

The synthesis of lead isononanoate from lead oxide can be described as a ligand exchange reaction. In this process, the oxide or hydroxide (B78521) ligands on the lead center are substituted by the isononanoate ligands. Studies on the surface chemistry of lead sulfide (B99878) (PbS) nanocrystals have provided insights into ligand exchange processes involving carboxylates. rsc.org These studies differentiate between the exchange of anionic ligands (X-type) and the displacement of a neutral metal-ligand complex (Z-type). rsc.org While these investigations are specific to nanomaterials, the underlying principles of ligand coordination and exchange are applicable to the formation of bulk lead carboxylate. The initial step in the reaction between lead oxide and isononanoic acid is the protonation of the oxide by the acid, which facilitates the subsequent coordination of the carboxylate anion to the lead cation.

Role of Reaction Conditions in Product Speciation

The specific nature of the lead isononanoate product is highly dependent on the reaction conditions employed during its synthesis. Key factors that control the product speciation include temperature, the solvent used, and the stoichiometry of the reactants.

Temperature: The reaction temperature influences the rate of reaction and can also affect the final product. units.it Different crystalline forms or even decomposition can occur at excessively high temperatures.

Solvent: The choice of solvent plays a crucial role in the synthesis by affecting the solubility of reactants and products, which in turn can alter the reaction equilibrium and the crystalline structure of the resulting salt. mdpi.com For instance, studies on the synthesis of lead(II) benzoate (B1203000) derivatives have shown that the use of different solvents such as water, dimethyl sulfoxide (B87167) (DMSO), or methanol (B129727) leads to the formation of distinct coordination polymers. mdpi.com

Stoichiometry: The molar ratio of the lead precursor to isononanoic acid is a determining factor in whether a neutral or a basic salt is formed. ontosight.ai A stoichiometric excess of lead oxide will generally favor the formation of basic lead isononanoate. ontosight.ai

Table 2: Influence of Reaction Conditions on Product Speciation

Reaction Condition Effect on Product Reference
Temperature Influences reaction kinetics and can lead to different product phases or decomposition. units.it
Solvent Affects solubility, reaction equilibrium, and the final crystal structure of the product. mdpi.com

Solid-State Reactivity of this compound Precursors

Solid-state reactions provide an alternative to solution-based synthesis for producing lead carboxylates. These methods include mechanochemical synthesis and the thermal decomposition of appropriate precursor compounds.

Mechanochemical methods, which involve the grinding of solid reactants, can induce solid-state transformations and have been successfully employed in the synthesis of lead(II) coordination polymers. rsc.org This approach offers a solvent-free route to new materials.

The thermal decomposition of lead carboxylate precursors is another significant area of solid-state reactivity. The pyrolysis of lead carboxylates can be utilized to synthesize lead oxide nanoparticles, demonstrating the potential for creating nanostructured materials from these precursors. researchgate.net Research into the combustion of lead citrate (B86180) precursors has also been conducted as a method for recovering lead oxide at lower temperatures than traditional smelting processes. omicsonline.org

Degradation and Transformation Mechanisms of Isononanoic Acid, Lead Salt

Thermal Decomposition Pathways

The thermal decomposition of lead carboxylates, such as isononanoic acid, lead salt, is a complex process that typically proceeds in a single stage to yield lead oxide in an oxidative atmosphere. dtic.mil The reactions involved are influenced by the compound's structure and the surrounding conditions.

Dehydrocarboxylation Mechanisms

While direct studies on the dehydrocarboxylation of this compound are not prevalent in the reviewed literature, the general mechanism for metal carboxylates involves the elimination of carbon dioxide and the formation of new organic compounds. The process is a type of decarboxylation. osaka-u.ac.jpresearchgate.net In the presence of a metal catalyst, such as lead, the dehydrocarboxylation of carboxylic acids can lead to the formation of ketones. google.com The reaction generally proceeds via the formation of a carboxyl radical, which then undergoes further transformation. osaka-u.ac.jp For lead salts of aliphatic acids, pyrolysis studies indicate a decomposition that is largely oxidative in air, ultimately forming lead oxide. dtic.mil

Influence of Molecular Structure on Thermal Stability

The thermal stability of metal carboxylates is influenced by several structural factors, including the nature of the metal cation and the structure of the carboxylic acid's alkyl chain. unca.edumdpi.com

Alkyl Chain Branching: The presence of a branched alkyl chain, as in isononanoic acid, can influence the thermal stability. Studies on similar compounds suggest that branching in the alkyl chain can decrease thermal stability compared to their linear counterparts. mdpi.com This is often attributed to steric hindrance and the relative stability of the resulting carbocation or radical intermediates.

Chain Length: In homologous series of metal carboxylates, thermal stability can show a relationship with chain length. mdpi.com For some series, decomposition temperatures tend to increase with the ascending series. dtic.mil However, for other types of salts like ionic liquids, longer alkyl chains can sometimes lead to lower thermal stability. mdpi.com

Metal Ion: The lead(II) ion itself plays a crucial role in the decomposition pathway. The nature of the coordination between the lead ion and the carboxylate groups affects the energy required to break these bonds.

A comparative analysis of the decomposition temperatures for various lead carboxylates could provide a clearer picture, but specific data for this compound is scarce. However, studies on a series of lead dicarboxylates showed decomposition commencing between 220°C and 330°C. dtic.mil

Formation of Volatile Organic Compounds During Thermolysis

The thermolysis of this compound is expected to produce a range of volatile organic compounds (VOCs). The final product upon heating in air is typically pure lead oxide, with the organic portion being converted into smaller, volatile molecules. dtic.mil

The decomposition of the isononanoate moiety can lead to the formation of various VOCs. While specific studies identifying the VOCs from lead isononanoate are limited, general knowledge of the thermal decomposition of metal carboxylates suggests the following potential products:

Ketones: Formed via dehydrocarboxylation of two carboxylate molecules. google.com

Alkanes and Alkenes: Resulting from the fragmentation and rearrangement of the isononanoate alkyl chain.

Carbon Dioxide: A primary product of decarboxylation.

Carbon Monoxide: Can be formed under certain conditions, particularly during incomplete oxidation.

The table below, based on general decomposition mechanisms of metal carboxylates, lists potential VOCs.

Potential VOC Formation Pathway
Ketones (e.g., Di-isooctyl ketone)Ketonization/Dehydrocarboxylation
Alkanes/Alkenes (e.g., Isooctane, Isooctene)Alkyl chain fragmentation
Carbon Dioxide (CO₂)Decarboxylation
Carbon Monoxide (CO)Incomplete oxidation

This table is illustrative and based on general principles of metal carboxylate thermolysis.

Hydrolytic Degradation in Aqueous Environments

In aqueous environments, this compound, which is sparingly soluble, can undergo hydrolytic degradation. industrialchemicals.gov.au This process involves the dissociation of the salt into its constituent ions. industrialchemicals.gov.auindustrialchemicals.gov.au

Kinetics of Hydrolysis and Factors Influencing Reaction Rate

The hydrolysis of metal soaps like lead isononanoate is essentially a dissolution and dissociation process. industrialchemicals.gov.au The rate and extent of this degradation are influenced by several factors. fiveable.menih.gov

pH: The pH of the aqueous environment is a critical factor. industrialchemicals.gov.aufiveable.me In acidic conditions (pH < 7), the equilibrium will favor the formation of the protonated isononanoic acid and the simple hydrated lead(II) dication (Pb²⁺). industrialchemicals.gov.au Under alkaline conditions (pH > 7), the formation of lead-carbonate or lead-hydroxide complexes can dominate, potentially leading to precipitation. industrialchemicals.gov.auresearchgate.net

Temperature: An increase in temperature generally increases the solubility of lead carboxylates and accelerates the rate of hydrolysis by providing more energy for bond cleavage and increasing molecular motion. fiveable.mespringerprofessional.de

Kinetic models for the hydrolysis of such compounds often follow first-order kinetics, but can be more complex depending on the substrate and conditions. nih.gov For sparingly soluble salts, the rate-limiting step can be the dissolution of the solid into the aqueous phase.

The following table summarizes the key factors affecting the rate of hydrolysis.

Factor Influence on Hydrolysis Rate
pH Rate is catalyzed by both acidic and basic conditions. fiveable.meupc.edu
Temperature Higher temperatures increase the reaction rate. fiveable.me
Polymer Structure Not directly applicable, but for related systems, crystallinity and hydrophobicity decrease the rate. fiveable.me
Catalysts The presence of other metal ions or complexing agents can alter the rate. industrialchemicals.gov.aufiveable.me

Formation of Lead(II) Species and Isononanoic Acid

The primary products of the hydrolytic degradation of this compound in water are the lead(II) ion and isononanoic acid (or its conjugate base, the isononanoate anion). industrialchemicals.gov.auindustrialchemicals.gov.au

The dissociation can be represented by the following equilibrium:

Pb(C₈H₁₇COO)₂ (s) ⇌ Pb²⁺ (aq) + 2 C₈H₁₇COO⁻ (aq)

Once in solution, the lead(II) ion (Pb²⁺) undergoes further reactions depending on the pH and composition of the water. The speciation of lead(II) in aqueous solution is complex. researchgate.netwikipedia.org

At pH levels below 7, the predominant species is the simple hydrated lead(II) dication, [Pb(H₂O)n]²⁺. industrialchemicals.gov.aumdpi.com

As the pH increases, hydrolysis of the hydrated Pb²⁺ ion occurs, leading to the formation of various hydroxo complexes such as Pb(OH)⁺, aqueous Pb(OH)₂, and [Pb(OH)₃]⁻. researchgate.netwikipedia.org

Polynuclear species like Pb₄(OH)₄⁴⁺ and Pb₆O(OH)₆⁴⁺ can also form. wikipedia.orgmdpi.com

The isononanoate anion (C₈H₁₇COO⁻) will be in equilibrium with its conjugate acid, isononanoic acid (C₈H₁₇COOH), with the position of the equilibrium being dependent on the pH of the solution relative to the pKa of the acid. industrialchemicals.gov.au The fatty acid components are expected to undergo relatively rapid biodegradation. industrialchemicals.gov.au

pH-Dependent Hydrolysis Dynamics

This compound, as a metal soap, is a salt derived from a weak acid (isononanoic acid) and a metal cation (lead(II)). industrialchemicals.gov.au Its behavior in aqueous environments is characterized by hydrolysis, a process influenced significantly by the solution's pH. industrialchemicals.gov.au The hydrolysis involves both the isononanoate anion and the lead(II) cation. industrialchemicals.gov.au

The dissolution of these sparingly soluble salts in water can release lead(II) ions and isononanoate anions. industrialchemicals.gov.au The subsequent hydrolysis of the isononanoate anion (the conjugate base) results in the formation of the corresponding isononanoic acid. industrialchemicals.gov.au The extent of this reaction is dependent on the pH; at a neutral pH, the fatty acid component exists predominantly in its deprotonated anionic form. industrialchemicals.gov.au In acidic conditions (pH below the pKa of isononanoic acid, approximately 4.5-5.5), protonation occurs, reducing solubility and forming the free acid. Conversely, solubility increases in alkaline conditions.

The lead(II) cation also undergoes hydrolysis, which involves the dissociation of hydrogen ions from water molecules coordinated to the metal ion. industrialchemicals.gov.au This process is highly dependent on pH and lead concentration, leading to the formation of various monomeric and polynuclear hydroxy complexes. rsc.orgresearchgate.net Detailed potentiometric studies have identified several key species that form as the pH increases. rsc.org

Below is a summary of the primary lead(II) hydrolysis species and their formation constants, which indicate the stability of these complexes in solution.

Hydrolysis ReactionSpecies Formed−log βpq (Stability Constant)
Pb²⁺ + H₂O ⇌ [Pb(OH)]⁺ + H⁺[Pb(OH)]⁺7.86
4Pb²⁺ + 4H₂O ⇌ [Pb₄(OH)₄]⁴⁺ + 4H⁺[Pb₄(OH)₄]⁴⁺20.40
3Pb²⁺ + 4H₂O ⇌ [Pb₃(OH)₄]²⁺ + 4H⁺[Pb₃(OH)₄]²⁺23.91
3Pb²⁺ + 5H₂O ⇌ [Pb₃(OH)₅]⁺ + 5H⁺[Pb₃(OH)₅]⁺31.75
6Pb²⁺ + 8H₂O ⇌ [Pb₆(OH)₈]⁴⁺ + 8H⁺[Pb₆(OH)₈]⁴⁺43.38
Data sourced from potentiometric titration studies at 25 °C. rsc.org

Photolytic Transformation Studies

UV-Induced Degradation Mechanisms

The interaction of ultraviolet (UV) radiation with organolead compounds can induce significant degradation. rsc.orgresearchgate.net For polymers and other materials, UV light is a primary environmental factor causing degradation through a process known as photodegradation. specialchem.com The energy from UV photons can be absorbed by molecules, and if the energy is sufficient, it can lead to the breaking of chemical bonds, a process called chain scission. drb-mattech.co.uk This reduces the molecular weight of polymers and deteriorates their mechanical properties. drb-mattech.co.uk

While pure polymers may not absorb UV radiation directly, impurities or additives, such as catalyst residues, can act as receptors, initiating degradation. specialchem.com this compound is used in some applications, such as PVC stabilizers, to prevent degradation from light and heat. ontosight.ai However, these stabilizers can be consumed during this protective process. nih.gov Studies on similar lead carboxylates, like lead stearate (B1226849), have shown they are consumed during UV exposure.

The degradation mechanism can vary, with some materials undergoing depolymerization, while others may experience surface cracking or discoloration. drb-mattech.co.uk In some cases, the erosion of the surface layer exposes inorganic filler or pigment particles, resulting in a fine, powdery residue known as "chalking". drb-mattech.co.uk

PhenomenonDescriptionConsequenceRelevant For
Photodegradation UV photons break chemical bonds in a material's structure. specialchem.comdrb-mattech.co.ukLeads to changes in appearance and loss of physical properties like tensile strength. specialchem.comPolymers, organic compounds
Chain Scission The cutting of long molecular chains within a polymer. drb-mattech.co.ukReduction in molecular weight, loss of elasticity, cracking. drb-mattech.co.ukPlastics, rubbers
Chalking Erosion of the surface layer of organic molecules, exposing inorganic fillers. drb-mattech.co.ukA fine, powdery residue appears on the material's surface. drb-mattech.co.ukFilled or pigmented materials
Stabilizer Consumption Additives designed to protect against UV light are chemically altered and consumed over time. ontosight.ainih.govThe protective effect is lost, and the bulk material begins to degrade.Stabilized materials (e.g., PVC)

Photo-oxidation Processes

Photo-oxidation is a degradation pathway that involves the combined action of light and oxygen. The process is often initiated by a photosensitizer, which absorbs light and transfers the energy to other molecules. escholarship.org This can proceed through two primary mechanisms:

Type I Reaction: The excited sensitizer (B1316253) transfers an electron, leading to the formation of free radicals and radical ions. These highly reactive species can then initiate a cascade of further reactions. mdpi.com

Type II Reaction: The excited sensitizer transfers its energy directly to molecular oxygen (O₂), converting it into the highly reactive singlet oxygen (¹O₂). Singlet oxygen can then directly oxidize substrates. mdpi.com

In the context of lead isononanoate, photolysis of the ferric-carboxylate complex, a related system, results in an electron transfer from the ligand to the metal, producing ferrous ions and carbon-centered radicals. mdpi.com In the presence of oxygen, these intermediates lead to the formation of reactive oxygen species (ROS) such as superoxide (B77818) (O₂•−), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (HO•). mdpi.com These ROS are primarily responsible for the subsequent degradation of organic substrates. mdpi.com The photo-oxidation of starch, for example, results in the formation of carbonyl groups and a significant decrease in molar mass, confirming molecular degradation. researchgate.net

Oxidative Degradation Mechanisms

Autoxidation Pathways in Organic Matrices

Autoxidation is the spontaneous oxidation of compounds in the presence of air (oxygen). It is a free-radical chain reaction that is a key degradation pathway for many organic materials, including fats, oils, and polymers. google.com This process is responsible for the development of rancidity in food oils and the degradation of various raw materials. google.com

Lead carboxylates, including lead isononanoate, are known to be used as "driers" in coatings containing drying oils. industrialchemicals.gov.au In this role, they act as catalysts, accelerating the autoxidation process that leads to the cross-linking and hardening of the oil film. Autoxidation proceeds via a mechanism involving peroxy radicals (ROO•) that undergo intramolecular hydrogen shifts, followed by the addition of O₂, rapidly producing highly oxygenated organic molecules (HOMs). researchgate.netcopernicus.orgd-nb.info

ProcessDescriptionKey Intermediates / Products
Autoxidation Spontaneous, free-radical chain oxidation by atmospheric oxygen. google.comPeroxy radicals (ROO•), organic hydroperoxides. google.comresearchgate.net
H-shift Intramolecular hydrogen abstraction by a peroxy radical. researchgate.netcopernicus.orgHydroperoxide functionality (HOO-), new carbon-centered radical.
Oxygen Addition Rapid reaction of a carbon-centered radical with O₂. researchgate.netA new, more oxygenated peroxy radical.
Termination Reactions of radicals with each other (ROO• + ROO•) or other species (NOx, HO₂). copernicus.orgStable, closed-shell products (alcohols, carbonyls, hydroperoxides). copernicus.org

Radical Scavenging and Propagation Phenomena

Degradation processes, particularly oxidation and photo-oxidation, are fundamentally governed by free radical chemistry, which involves a balance between propagation and termination (scavenging) steps.

Propagation: Radical chain reactions can be propagated when a radical reacts with a stable molecule to form a new radical. The thermal decomposition of metal-organic frameworks can proceed via ligand decarboxylation, where the carboxylate group is cleaved to release CO₂. nih.gov This process can generate new open metal sites and change the metal's oxidation state. nih.gov While not directly about lead isononanoate, this shows that metal-carboxylate bonds can be a source of reactivity under thermal stress.

Scavenging: Free radical scavengers are molecules that can react with free radicals to form less reactive species, thereby terminating or inhibiting the degradation chain reaction. cdnsciencepub.com Antioxidants function through mechanisms such as Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET). cdnsciencepub.comresearchgate.net In the HAT mechanism, the antioxidant donates a hydrogen atom to a reactive radical. mdpi.com In the SPLET mechanism, preferred in polar solvents like water, the antioxidant first loses a proton and then transfers an electron to the radical. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Isononanoic Acid, Lead Salt

Speciation Analysis Methodologies

Speciation analysis, the analytical activity of identifying and quantifying individual chemical species in a sample, is crucial for understanding the environmental and toxicological impact of elements like lead. The toxicity and bioavailability of lead are highly dependent on its chemical form, with organolead compounds generally being more toxic than inorganic lead. Hyphenated techniques, which couple a separation method with a sensitive detection technique, are powerful tools for speciation analysis, providing the necessary selectivity and sensitivity to differentiate and quantify various lead species in complex matrices.

Hyphenated Techniques for Lead Speciation

The characterization of isononanoic acid, lead salt, and related organolead species necessitates advanced analytical methods capable of separating complex mixtures and detecting individual compounds at trace levels. Hyphenated techniques, which combine the separation power of chromatography or electrophoresis with the high sensitivity and specificity of atomic or mass spectrometry, are indispensable for this purpose. These methods allow for the unambiguous identification and quantification of different lead species.

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a robust and widely used technique for the speciation of organolead compounds. nih.govthermofisher.com This method combines the separation capabilities of HPLC with the element-specific, high-sensitivity detection of ICP-MS. nih.govthermofisher.com

In this technique, a liquid sample is injected into an HPLC system where different lead species are separated based on their interactions with a stationary phase packed in a column. Various HPLC modes, such as reversed-phase, ion-pairing, and ion-exchange, can be employed to achieve optimal separation of species like inorganic lead (Pb²⁺), trimethyllead (B1239934) (TML), triethyllead (B1240127) (TEL), and triphenyllead (TPhL). nih.gov The eluent from the HPLC column is then introduced into the ICP-MS system. In the high-temperature argon plasma of the ICP, the molecules are atomized and ionized. The resulting ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the specific and sensitive detection of lead isotopes.

The primary advantage of ICP-MS as a detector for HPLC is its remarkable sensitivity, with detection limits for organolead species often in the sub-ng/L range. nih.gov For instance, one study reported detection limits of 0.018 ng/L for TML and 0.023 ng/L for TEL in water samples after a preconcentration step. Detection limits using ICP-MS are noted to be approximately three orders of magnitude better than those achieved with ICP-Atomic Emission Spectroscopy (AES) detection. nih.gov

ParameterValueReference
Analyte Species Trimethyllead (TML), Triethyllead (TEL), Triphenyllead (TPhL), Inorganic Lead (Pb²⁺) nih.gov
Chromatography Mode Reversed-phase, Ion-pairing, Ion-exchange nih.gov
Mobile Phase Example Isocratic 30% methanol (B129727) in water nih.gov
Detection Limit (TML) 0.018 ng/L (with preconcentration)
Detection Limit (TEL) 0.023 ng/L (with preconcentration)
General Detection Limits 0.1 - 0.3 µg Pb/L

Gas Chromatography-Atomic Absorption Spectrometry (GC-AAS) is a hyphenated technique suitable for the analysis of volatile and thermally stable organometallic compounds, including certain organolead species. This method combines the high separation efficiency of GC for volatile compounds with the element-specific detection of AAS.

The process typically requires a derivatization step to convert non-volatile ionic organolead species into volatile forms. For example, ethylation with sodium tetraethylborate can be used to convert methyllead ions into their more volatile ethylated analogues. Following derivatization, the sample is injected into the GC, where the different organolead compounds are separated based on their boiling points and polarity in a capillary column. The separated compounds eluting from the GC column are then transferred via a heated interface to the atomizer of the AAS instrument (e.g., a quartz furnace or a graphite (B72142) furnace). In the atomizer, the organolead molecules are thermally decomposed into free ground-state atoms. A light beam from a lead-specific hollow cathode lamp is passed through the atomized sample, and the amount of light absorbed by the lead atoms is measured. According to the Beer-Lambert law, this absorbance is proportional to the concentration of lead in the sample.

GC-AAS offers high selectivity and is generally less expensive than mass spectrometry-based detectors. However, its sensitivity is typically lower than that of techniques like GC-ICP-MS or GC-MIP-AED. researchgate.net The detection limits are influenced by the efficiency of the atomization process and the design of the interface.

ParameterCharacteristicReference
Principle Separation of volatile derivatives by GC, detection by AAS
Applicability Volatile, thermally stable organolead compounds
Sample Preparation Derivatization (e.g., ethylation, propylation) is often required
Atomizer Types Quartz Furnace (QFAAS), Graphite Furnace (GFAAS) researchgate.net
Advantages High selectivity, lower instrumentation cost compared to MS
Limitations Lower sensitivity than plasma-based detectors, requires derivatization researchgate.net

Gas Chromatography-Microwave Induced Plasma-Atomic Emission Detection (GC-MIP-AED) is a powerful and element-selective technique for the speciation of volatile organometallic compounds, including organolead species. researchgate.net It has been one of the most utilized tools for the reliable quantification of alkyl and aryl species of mercury, tin, and lead. researchgate.net

Similar to GC-AAS, this method requires the analytes to be volatile and thermally stable, often necessitating a derivatization step. After separation in the GC column, the eluting compounds are introduced into a microwave-induced plasma (MIP). The MIP is an energetic plasma, typically sustained in helium or argon, that atomizes the molecules and excites the resulting atoms to higher electronic states. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths for each element. This emitted light is passed through a monochromator to select a specific wavelength for lead and is then measured by a detector, such as a photomultiplier tube.

GC-MIP-AED offers excellent sensitivity and selectivity. A key advantage is its ability to perform multi-element detection by monitoring different emission lines simultaneously. The detection limits for organolead compounds by GC-MIP-AED are comparable to those achieved with GC-ICP-MS and are significantly better—by two to three orders of magnitude—than those obtained with GC-MS or GC-AAS systems. researchgate.net

Organolead SpeciesGC-MIP-AED Absolute Detection Limit (pg as Pb)Reference
Tetramethyllead (TML) 0.28 researchgate.net
Tetraethyllead (B6334599) (TEL) 0.34 researchgate.net
Tetrapropyllead (TPrL) 0.42 researchgate.net
Tetrabutyllead (TBL) 0.53 researchgate.net
Tetraphenyllead (TPhL) 1.8 researchgate.net

Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) is a highly effective technique for the speciation of ionic and polar lead compounds in aqueous samples. This method combines the separation of analytes based on their ionic interactions by IC with the sensitive, element-specific detection of ICP-MS.

The technique is particularly well-suited for separating inorganic lead (Pb²⁺) from various organolead species that can exist in ionic forms, such as trimethyllead (TML⁺) and triethyllead (TEL⁺). In IC, the sample is introduced into a stream of a liquid mobile phase (eluent) and passed through a column containing an ion-exchange resin. Cation-exchange chromatography is typically used for lead speciation. The different lead species are separated based on their affinity for the stationary phase. After separation, the eluent is directly introduced into the ICP-MS for detection and quantification of lead.

A recent study demonstrated a cost-effective IC-ICP-MS method for lead speciation in seafood by using low-cost guard columns for the separation of Pb²⁺, TML, and TEL. The method achieved baseline separation of the three species within 10 minutes and showed excellent performance characteristics.

ParameterValueReference
Separation Principle Cation-exchange chromatography
Analytes Pb²⁺, Trimethyllead (TML), Triethyllead (TEL)
Detection Limit 0.60 - 0.72 ng Pb/g
Precision (RSD, n=5) < 6%
Accuracy (Recoveries) 94% - 105%

Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry (CE-ESI-MS) is a high-resolution analytical technique that combines the exceptional separation efficiency of capillary electrophoresis with the structural information and sensitivity of mass spectrometry. wikipedia.org It is particularly advantageous for the analysis of polar, charged, and water-soluble compounds, requiring only minute sample volumes (nanoliters). wikipedia.org

In CE, charged molecules are separated in a narrow-bore capillary filled with an electrolyte buffer under the influence of a high electric field. Analytes migrate at different velocities based on their charge-to-size ratio, allowing for highly efficient separations. The outlet of the capillary is coupled to an electrospray ionization (ESI) source. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. youtube.com These gas-phase ions are then analyzed by the mass spectrometer, providing molecular mass and structural information.

CE-ESI-MS is a promising platform for the analysis of compounds like this compound, and its potential metabolites or degradation products, which are likely to be polar and potentially charged. nih.gov The technique's high resolving power can separate isomeric and isobaric ions, which might be challenging for chromatography-based methods. nih.gov The direct coupling to MS provides definitive identification based on mass-to-charge ratios and fragmentation patterns.

ParameterCharacteristicReference
Principle Separation based on charge-to-size ratio in an electric field wikipedia.org
Ionization Electrospray Ionization (ESI) - soft ionization youtube.com
Advantages High separation efficiency, high resolution, minimal sample volume, suitable for polar/charged analytes wikipedia.org
Applications Metabolomics, peptide analysis, analysis of polar small molecules wikipedia.orgnih.gov
Potential for Lead Salt Analysis of the salt, its dissociation products, and polar metabolites
Electrochemical Mass Spectrometry (EC-MS) for Sequential Determination

Electrochemical Mass Spectrometry (EC-MS) has emerged as a powerful tool for the sequential determination of different lead species in complex samples without requiring extensive pretreatment. acs.orgnih.gov This technique combines online sequential extraction with mass spectrometry detection, allowing for rapid and accurate quantitative analysis. acs.org The methodology can differentiate lead compounds based on their solubility and chemical form, which is crucial for understanding the environmental fate and bioavailability of substances like this compound.

In a typical EC-MS setup for lead speciation, various species are sequentially extracted and analyzed. acs.orgnih.gov The process generally involves:

Extraction of Water-Soluble Lead Compounds: Using H₂O as an eluent. nih.govacs.org

Extraction of Fat-Soluble Lead Compounds: Using a solvent like methanol (CH₃OH). nih.govacs.org this compound would likely be detected in this fraction due to the nonpolar nature of the isononanoic acid chain.

Extraction of Water/Fat-Insoluble Lead Compounds: Using a chelating agent like EDTA-2Na to form soluble complexes. nih.govacs.org

Determination of Elemental Lead: Extracted via electrolysis, with EDTA-2Na often serving as the electrolyte. nih.govacs.org

The extracted lead species, such as the water-soluble and insoluble compounds, are often converted into a stable complex like EDTA-Pb in real-time for consistent online electrospray ionization mass spectrometry (ESI-MS) analysis. nih.govacs.org Fat-soluble compounds can sometimes be detected directly by ESI-MS. nih.govacs.org This method offers significant advantages, including high analysis speed (often under 60 minutes per sample), low sample consumption (as little as 30 μg), low detection limits (down to 0.16 pg), and high accuracy (greater than 90%). acs.org

Table 1: EC-MS Sequential Extraction Steps for Lead Speciation nih.govacs.org
StepTarget Lead SpeciesEluent/MethodDetection Note
1Water-Soluble CompoundsH₂OTransformed into EDTA-Pb for ESI-MS
2Fat-Soluble CompoundsCH₃OHDirectly detected by ESI-MS
3Water/Fat-Insoluble CompoundsEDTA-2NaTransformed into EDTA-Pb for ESI-MS
4Elemental LeadElectrolysis (using EDTA-2Na)Transformed into EDTA-Pb for ESI-MS

Sample Preparation Techniques for Lead Speciation

Accurate speciation of lead compounds like this compound, heavily relies on robust sample preparation techniques that can isolate, concentrate, and transform the analyte into a form suitable for instrumental analysis.

For the analysis of organometallic compounds by gas chromatography (GC), derivatization is often a necessary step to increase volatility, improve thermal stability, and enhance detectability. libretexts.orgphenomenex.comchromtech.com This process involves chemically modifying the analyte to produce a new compound with properties more amenable to GC analysis. damascusuniversity.edu.sy

Alkylation with Grignard Reagents: Alkylation using Grignard reagents (RMgX) is a widely used derivatization technique for organometallic compounds. This method converts organometal salts into more stable and volatile tetra-alkylated forms suitable for GC separation. While effective, the process can be multi-stepped, requiring the destruction of excess Grignard reagent and back-extraction of the derivatized analytes, which increases the risk of contamination or sample loss.

Ethylation: An alternative to Grignard reagents is in-situ derivatization using agents like sodium tetraethylborate (NaBEt₄). A deuterium-labeled version, NaB(C₂D₅)₄ (DSTEB), has been successfully used for the full speciation of alkyllead and inorganic lead(II) in aqueous samples. nih.gov The derivatization is performed directly in the aqueous sample, and the resulting ethylated derivatives are extracted from the headspace using solid-phase microextraction (SPME) before being transferred to a GC/MS system for separation and detection. nih.gov This method is notable for its ability to derivatize various forms of lead, including inorganic Pb²⁺, into their volatile ethylated counterparts. nih.gov

Sequential Extraction: Sequential extraction procedures are designed to partition lead in solid samples (like soils and sediments) into different geochemical fractions based on their chemical bonding and mobility. nih.govmdpi.com The classic Tessier method is a foundational procedure that separates metals into five fractions: exchangeable, bound to carbonates, bound to iron/manganese oxides, bound to organic matter, and residual. epa.govsemanticscholar.org This operational definition helps in assessing the potential mobility and bioavailability of lead. mdpi.com However, these methods can be susceptible to analyte redistribution during the extraction process, particularly in perturbed environmental systems, and results should be interpreted with care, preferably supported by spectroscopic methods. nih.govacs.org

Table 2: Modified Tessier Sequential Extraction Fractions for Lead Speciation mdpi.com
Fraction No.Geochemical PhaseTypical Extracting AgentSignificance
1ExchangeableMgCl₂ or CH₃COONaReadily mobile and bioavailable
2Bound to CarbonatesNaOAc/HOAc bufferSusceptible to changes in pH
3Bound to Fe/Mn OxidesNH₂OH·HCl in HOAcReleased under reducing conditions
4Bound to Organic MatterHNO₃, H₂O₂, NH₄OAcReleased under oxidizing conditions
5ResidualHF-HClO₄ digestionStructurally bound, low mobility

Supported Liquid Membrane (SLM) Extraction: SLM is an advanced and selective technique for sample clean-up and preconcentration of metal ions. nih.gov In this method, a microporous membrane is impregnated with an organic liquid containing a carrier molecule that selectively binds to the target analyte (e.g., lead ions). researchgate.netmdpi.com This membrane separates the source (sample) solution from a stripping (acceptor) solution. nih.gov The analyte is transported from the sample, across the liquid membrane, and into the acceptor solution, resulting in significant enrichment. nih.gov SLM extraction can be miniaturized, for example, by using hollow fiber supported liquid membranes (HFSLM), making it suitable for speciation studies in small sample volumes and allowing for high enrichment factors. researchgate.netmdpi.com

Determining trace amounts of lead often requires a preconcentration step to elevate the analyte concentration above the detection limit of the analytical instrument. nih.govresearchgate.net Besides SLM, several other procedures are commonly employed.

Solid-Phase Extraction (SPE): SPE is a widely used technique that isolates analytes from a solution by using a solid sorbent material. researchgate.net The sample is passed through the sorbent, which retains the analyte. After washing away interferences, the analyte is eluted with a small volume of a suitable solvent, achieving concentration. researchgate.net Various sorbents, including chelating resins and activated carbon, have been used for the preconcentration of lead. researchgate.net

Coprecipitation: This technique involves precipitating a major component of the sample matrix (the collector) which then carries the trace analyte (lead) out of the solution. ufba.br The precipitate is then separated and redissolved for analysis. Inorganic coprecipitants like manganese dioxide and various metal hydroxides are effective for concentrating trace lead ions. ufba.br

Isotopic Dilution Analysis (IDA) for Enhanced Accuracy

Isotope Dilution Analysis (IDA), particularly when coupled with mass spectrometry (ID-MS), is a primary quantitative method that provides a high degree of accuracy and precision. alfa-chemistry.comicpms.cz It is considered a definitive method and is often used to certify reference materials. icpms.cz

The principle of IDA involves adding a known amount of an isotopically enriched standard (a "spike") of the analyte to the sample. wikipedia.org The spike has the same chemical properties as the analyte but a different isotopic composition. alfa-chemistry.com After the spike has thoroughly mixed and equilibrated with the natural analyte in the sample, the altered isotopic ratio of the element is measured by a mass spectrometer. wikipedia.org Because the quantification is based on the measurement of an isotope ratio rather than signal intensity, the method is largely unaffected by matrix effects, incomplete sample recovery, or instrumental drift. icpms.cz This makes IDA exceptionally robust for quantifying lead in complex matrices where quantitative recovery is challenging. scribd.com

Vibrational Spectroscopy for Structural Elucidation and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and chemical bonding within a compound. These techniques are invaluable for characterizing lead carboxylates like this compound.

Structural Elucidation: The infrared spectra of lead carboxylates are particularly informative. The positions of the symmetric and antisymmetric stretching vibrations of the carboxylate group (COO⁻) are sensitive to the nature of the metal cation and its coordination environment. researchgate.net For lead soaps, the asymmetric stretching of the COO⁻ group typically appears in the 1500–1530 cm⁻¹ range. mdpi.com Studies on a series of lead carboxylates have shown that FTIR and solid-state NMR data can differentiate between structural motifs. rsc.orgrsc.org For instance, shorter-chain lead carboxylates (C6-C8) may adopt a hemidirected coordination geometry, while longer-chain ones (C9 and above), which would include isononanoate, tend to have a holodirected geometry. rsc.orgrsc.org

Reaction Monitoring: Both FTIR and Raman spectroscopy are powerful tools for real-time, in-situ monitoring of chemical reactions. clairet.co.ukazooptics.comspectroscopyonline.com By tracking the intensity changes of characteristic vibrational bands over time, one can follow the consumption of reactants and the formation of products, thereby elucidating reaction kinetics and mechanisms. clairet.co.uk For instance, in the synthesis of this compound, one could monitor the disappearance of the carboxylic acid C=O stretch (around 1700 cm⁻¹) and the appearance of the characteristic carboxylate (COO⁻) stretches. researchgate.net Raman spectroscopy is complementary to IR, as vibrations that are weak in IR may be strong in Raman, and vice-versa. clairet.co.uk Raman is also particularly well-suited for monitoring heterogeneous reactions involving solids. clairet.co.uk

Table 3: Key Infrared (IR) Bands for Characterizing Lead Carboxylates researchgate.netmdpi.com
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Structural Information
Carboxylic Acid C=O Stretch (Precursor)~1700-1725Indicates presence of unreacted isononanoic acid.
Carboxylate (COO⁻) Asymmetric Stretch~1500-1530Confirms formation of the lead salt; position is sensitive to coordination.
Carboxylate (COO⁻) Symmetric Stretch~1380-1420Confirms formation of the lead salt; separation from asymmetric stretch indicates coordination type.
CH₂/CH₃ Bending and Stretching~1470-1370 and ~2850-2960Characteristic of the isononanoate alkyl chain.

Thermal Analysis Techniques in Mechanistic Studies

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of this compound. tainstruments.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.comlongdom.org This data provides critical information on decomposition temperatures, the presence of residual solvents or water, and the final residual mass, which often corresponds to a stable oxide (e.g., lead(II) oxide).

Studies on similar metal carboxylates, such as lead(II) decanoate, have shown that decomposition often occurs in distinct steps. rsc.org For lead isononanoate, one would expect an initial stable region followed by one or more mass loss events at elevated temperatures corresponding to the decomposition of the organic ligand. rsc.org The primary gaseous products from the decomposition of lead carboxylates are typically ketones, along with smaller amounts of alkanes, alkenes, CO₂, and CO. rsc.org

By performing TGA experiments at multiple heating rates, kinetic parameters such as the activation energy (Eₐ) and the pre-exponential factor (A) for the decomposition process can be determined using model-fitting methods (e.g., Coats-Redfern) or isoconversional methods (e.g., Flynn-Wall-Ozawa). tainstruments.compan.plnih.gov This kinetic analysis is crucial for understanding the decomposition mechanism and predicting the material's lifetime under thermal stress. tainstruments.com

Table 3: Representative TGA Data for Thermal Decomposition of a Lead Carboxylate

Parameter Description Representative Value
T_onset Temperature of initial mass loss ~300 - 350 °C
T_peak Temperature of maximum rate of mass loss ~380 - 420 °C
Mass Loss (Stage 1) Loss of organic ligand ~50 - 60 %
Residual Mass Mass remaining after decomposition (as PbO) ~35 - 45 %

Note: Values are illustrative based on analogous lead carboxylates and will vary for lead isononanoate based on experimental conditions like heating rate and atmosphere.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. linseis.commdpi.com It is used to detect and quantify the energy changes associated with physical transitions and chemical reactions. For this compound, DSC is instrumental in characterizing its thermal properties, such as melting point, crystallization temperature, and potentially other solid-state phase transitions. nih.govucs.br

A typical DSC thermogram for lead isononanoate would show an endothermic peak corresponding to its melting point. The temperature at the peak maximum and the onset temperature provide precise values for the melting transition. The area under this peak is directly proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the material. mdpi.com Upon cooling, an exothermic peak would indicate the crystallization of the material from the melt, providing the crystallization temperature and enthalpy.

The presence of multiple peaks could indicate polymorphism or the existence of different phases, such as basic lead salts. DSC can be used to construct phase diagrams for mixtures or to study the influence of additives on the thermal properties of the salt. dtic.mil The technique is highly sensitive to sample purity; impurities typically cause a broadening of the melting peak and a depression of the melting point.

Table 4: Expected DSC Data for Lead Isononanoate

Thermal Event Type Expected Temperature Range (°C) Enthalpy (ΔH)
Solid-Solid Transition Endotherm Variable, if present Low
Melting Endotherm 100 - 150 Moderate (ΔH_fus)
Crystallization Exotherm 80 - 120 Moderate (ΔH_cryst)

Surface Science and Microscopy for Material Characterization

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of providing three-dimensional topographical information at the nanoscale. wiley.comazonano.com It utilizes a sharp tip mounted on a flexible cantilever to scan the sample surface. By detecting the forces between the tip and the surface, such as van der Waals forces, AFM can construct a detailed map of surface features without requiring a conductive sample or high vacuum conditions. nanoscientific.orgresearchgate.net

For this compound, AFM can be used to characterize the morphology of thin films, crystals, or powder particles. This includes quantifying key surface parameters such as:

Surface Roughness: Providing average roughness (Ra) and root-mean-square (Rq) roughness values.

Grain/Particle Size and Distribution: Imaging individual crystalline domains or particles to determine their size, shape, and arrangement.

Defects and Domains: Identifying surface defects, domain boundaries, or different phases present on the material's surface.

Beyond topographical imaging, advanced AFM modes can probe various surface properties. nanoscientific.org For instance, Phase Imaging can map variations in surface adhesion, elasticity, and friction, which can help differentiate between crystalline and amorphous regions. wiley.com Chemical Force Microscopy (CFM), a variant of AFM, uses a chemically functionalized tip to map the chemical interactions and affinity between the tip and specific sites on the sample surface, providing insights into surface energy and composition. mdpi.com

Table 5: Surface Parameters Obtainable from AFM Analysis

Parameter Symbol Description Application for Lead Isononanoate
Average Roughness Ra The arithmetic average of the absolute values of the height deviations. Quantifies the smoothness of a thin film or coating.
RMS Roughness Rq The root mean square average of height deviations. Sensitive to large peaks and valleys on the surface.
Maximum Height Rmax The vertical distance between the highest and lowest points. Identifies the scale of surface features.

Table of Compounds Mentioned

Compound Name
This compound
Isononanoic acid
Lead palmitate
Lead(II) oxide

Electron Microscopy for Microstructural Analysis

Electron microscopy techniques are instrumental in elucidating the microstructural characteristics of lead salts of carboxylic acids, providing detailed insights into their morphology, crystal structure, and surface topography. While direct electron microscopy studies on this compound are not extensively available in the public domain, analysis of its straight-chain counterpart, lead(II) n-nonanoate, offers significant understanding of the expected microstructural features.

Scanning Electron Microscopy (SEM) has been utilized to characterize the crystal morphology of lead(II) n-nonanoate. ucm.esucm.es These investigations reveal that the compound forms crystals with a distinct polyhedral morphology. ucm.esucm.es The crystals are typically bounded by flat faces corresponding to the (001) crystallographic plane, alongside non-flat, striated faces. ucm.esucm.es

A notable feature observed in SEM micrographs of lead(II) n-nonanoate is the presence of cleavage lines on the (001) faces. ucm.esucm.es This phenomenon is attributed to the bilayer structure of lead(II) alkanoates, where layers are held together by comparatively weak van der Waals forces, making them susceptible to cleavage. ucm.es

Further detailed analysis of lead(II) n-nonanoate crystals has identified the existence of polymorphism. ucm.esucm.es Two distinct types of crystals have been observed, differentiated by their internal cleavage angles. One form exhibits cleavage lines at an angle of approximately 90°, while the other displays an angle of about 120°. ucm.es This suggests that the crystallization conditions can influence the resulting crystal habit and internal structure. The general morphology of these crystals is tabular, as depicted in SEM images. ucm.es

The branched nature of the isononanoic acid isomer may be expected to influence the packing and crystalline structure of its lead salt, potentially leading to variations in morphology compared to its straight-chain analogue. However, the fundamental lamellar, or layered, structure characteristic of lead carboxylates is likely to be retained. nih.gov Studies on other lead carboxylates have also noted that coatings formed from these salts consist of small, microscopic crystal structures that can form an uninterrupted layer on a surface. researchgate.net

The table below summarizes the observed microstructural features of lead(II) n-nonanoate, which can be considered indicative for this compound.

FeatureDescriptionReference
Overall Morphology Polyhedral, tabular crystals ucm.esucm.es
Crystal Faces Bounded by flat (001) faces and non-flat striated faces ucm.esucm.es
Surface Features Cleavage lines observable on (001) faces ucm.esucm.es
Polymorphism Two crystal types identified based on internal cleavage angles (90° and ~120°) ucm.es
Crystal Structure Bilayer structure with layers joined by van der Waals forces ucm.es

Role of Isononanoic Acid, Lead Salt in Polymer Stabilization Chemistry

Poly(vinyl chloride) (PVC) Thermal Stabilization Mechanisms

The thermal degradation of PVC is primarily a dehydrochlorination process, where hydrogen chloride (HCl) is eliminated from the polymer chain. westlake-akishima.com This reaction is autocatalytic, meaning the released HCl accelerates further degradation, leading to the formation of conjugated polyene sequences, discoloration, and a significant loss of mechanical properties. westlake-akishima.comupupstars.comresearchgate.net Lead stabilizers, including isononanoic acid, lead salt, intervene in this process through several mechanisms.

One of the initial steps in PVC degradation is the loss of chlorine atoms from unstable sites on the polymer chain, such as allylic or tertiary chlorine atoms. bontecn.com Lead stabilizers are believed to function by replacing these labile chlorine atoms with more thermally stable groups. acs.org In the case of this compound, the isononanoate group can substitute the unstable chlorine, forming a more stable ester linkage and preventing the initiation of the "zipper-like" dehydrochlorination reaction. westlake-akishima.comacs.orgresearchgate.net This reaction effectively "heals" the polymer chain at its weak points. acs.org

The general mechanism can be described as the interaction of the lead salt with the PVC molecule, where the lead ion coordinates with the electron-rich chlorine atom, facilitating the substitution.

Table 1: Postulated Reaction of Labile Chlorine Replacement

ReactantsIntermediateProducts
PVC Polymer Chain with Labile ChlorineComplex formation between lead stabilizer and PVCStabilized PVC with Isononanoate Group + Lead Chloride
CH=CH-CHCl + Pb(OCOC8H17)2[CH=CH-CH...Cl...Pb(OCOC8H17)2]CH=CH-CH(OCOC8H17) + PbCl(OCOC8H17)

A crucial function of this compound, is to act as an efficient scavenger for the hydrogen chloride gas released during PVC degradation. gmtechnochem.compolyfill.com.vn By neutralizing the HCl, the stabilizer prevents the autocatalytic acceleration of the degradation process. upupstars.combontecn.com The lead salt reacts with HCl to form lead chloride (PbCl2) and isononanoic acid. bontecn.compvcchemical.com

This reaction is vital because the accumulation of HCl within the polymer matrix would otherwise catalyze further dehydrochlorination. researchgate.net Lead oxide (PbO), a component of some lead stabilizer systems, is also an excellent HCl scavenger due to its basicity. kanademy.com The resulting lead chloride is a stable compound that does not promote further degradation. gmtechnochem.comkanademy.com

By scavenging HCl, this compound, directly inhibits the autocatalytic cycle of PVC degradation. researchgate.netchempap.org The removal of HCl from the system prevents it from catalyzing the elimination of further HCl molecules from the polymer chain. researchgate.net The dehydrochlorination of PVC is understood to be autocatalyzed by the hydrogen chloride that is generated. researchgate.netchempap.org Therefore, the efficiency of a stabilizer is closely linked to its ability to rapidly and effectively neutralize this acidic byproduct. bontecn.compvcstabilizer.com

The thermal degradation of PVC can also involve free-radical mechanisms. upupstars.com Lead stabilizers can act as radical scavengers, interrupting the chain reaction of degradation. upupstars.com They can react with highly reactive free radicals that are formed, stabilizing them and preventing them from attacking and breaking the polymer chains. upupstars.com Phenolic heat stabilizers, sometimes used in conjunction with other systems, are known to block HCl removal by providing hydrogen atom free radicals that can couple with the degrading PVC macromolecular free radicals. bontecn.com While the primary mechanism for lead salts is ionic, some studies suggest a role in disrupting radical pathways.

The discoloration of PVC, progressing from yellow to brown and eventually black, is a direct consequence of the formation of long conjugated polyene sequences within the polymer backbone. westlake-akishima.comnih.gov These sequences absorb visible light, leading to the observed color change. nih.gov By preventing dehydrochlorination through the mechanisms described above, this compound, effectively inhibits the formation and growth of these color-inducing polyene structures. westlake-akishima.compvcstabilizer.com The stabilizer helps in maintaining the initial color of the PVC product for a longer duration during thermal processing and its service life. pvcstabilizer.comnih.gov

Comparative Analysis with Other Stabilizer Systems

This compound, belongs to the broader class of lead-based stabilizers, which have historically been favored for their high efficiency, excellent long-term heat stability, and cost-effectiveness. platinumindustriesltd.comgzbaisha.com However, due to environmental and health concerns, there has been a significant shift towards alternative stabilizer systems. pvcstabilizer.com A comparative analysis highlights the relative strengths and weaknesses of these systems.

Table 2: Comparative Performance of PVC Stabilizer Systems

Stabilizer SystemKey AdvantagesKey Disadvantages
Lead-Based (e.g., this compound) Excellent long-term heat stability , Superior electrical insulation properties gmtechnochem.com, Good weatherability gmtechnochem.com, Cost-effective gzbaisha.comToxicity and environmental concerns pvcstabilizer.com, Cannot be used for transparent products , Prone to sulfide (B99878) staining kanademy.com
Calcium-Zinc (Ca-Zn) Non-toxic, environmentally friendly gzbaisha.com, Suitable for food contact applications Inferior thermal stability compared to lead , Often requires co-stabilizers and lubricants
Organotin High efficiency, Excellent transparency and color retention gmtechnochem.comgzbaisha.com, Good for clear applications gzbaisha.comHigher cost , Some types have toxicity concerns
Organic-Based Stabilizers (OBS) Environmentally friendly, Good initial color retention nih.govCan have lower long-term thermal stability compared to lead nih.gov

Research has shown that while organic-based stabilizers (OBS) and Calcium-Zinc systems can offer better initial color retention, lead-based stabilizers often provide superior long-term thermal stabilization. nih.gov For instance, in one study, PVC stabilized with an OBS showed no color change for up to 50 minutes, whereas the lead-stabilized PVC maintained its thermal integrity over a longer period of 200 minutes. nih.gov The activation energy for the thermal degradation of PVC stabilized with lead was found to be higher than that for Ca-Zn systems, indicating greater stability. nih.gov

The choice of stabilizer system is ultimately a trade-off between performance, cost, and regulatory requirements. gmtechnochem.com While the industry is moving towards lead-free alternatives, the technical performance of lead stabilizers like this compound, in demanding applications such as pipes and cable insulation remains a benchmark. pvcstabilizer.complatinumindustriesltd.com

Catalytic Applications: Drying Oil Polymerization and Film Formation

Mechanism of Action as a Paint Drier

Catalysis of Autoxidation in Drying Oils

The curing of drying oils is an autoxidation process initiated by the absorption of atmospheric oxygen. ipen.orggoldstab.com Isononanoic acid, lead salt catalyzes this initial step by accelerating oxygen uptake by the unsaturated fatty acid chains of the oil molecules. goldstab.comresearchgate.net This leads to the formation of hydroperoxides, which are key intermediate compounds in the drying process. goldstab.combdmaee.netpcimag.com While lead ions effectively accelerate autoxidation, they are generally less potent in this initial phase compared to primary driers like cobalt salts. si.edu The primary role of lead is to ensure the reaction proceeds uniformly throughout the film. researchgate.net

Promotion of Polymerization and Cross-linking

Following the formation of hydroperoxides, the lead catalyst facilitates their decomposition into highly reactive free radicals. goldstab.combdmaee.netpcimag.com These radicals initiate a cascade of chemical reactions, causing the individual fatty acid chains to link together, or "cross-link." researchgate.netpaintingbestpractices.com This process of polymerization transforms the liquid oil into a solid, three-dimensional polymer network. goldstab.compaintingbestpractices.com Lead-based driers are particularly effective at promoting this "through-drying," which ensures that the film hardens from the bottom up, not just at the surface. si.eduresearchgate.net This uniform polymerization is critical for creating a durable and flexible paint film. researchgate.net

Table 1: Influence of Lead Drier on Curing Characteristics
Curing ParameterEffect of this compoundOutcome
Curing KineticsSignificant accelerationFaster tack-free and through-dry times bdmaee.net
Drying UniformityPromotes "through-drying"Uniform hardening of the entire film thickness, preventing surface wrinkling goldstab.comresearchgate.net
Final Film PropertiesEnhances cross-linkingGood balance of hardness, toughness, and flexibility researchgate.net
Network StructureMay create a more heterogeneous networkLeads to a less-oxidized final polymer structure acs.orgnih.gov

Role of Lead Ions in Lowering Activation Energy for Radical Formation

The catalytic function of the lead ions in this compound is rooted in their ability to lower the activation energy required for the critical steps of the autoxidation process. si.edu The multivalent nature of the lead ion (Pb²⁺) is key to this activity. si.edu It is believed that lead ions lower the energy barrier for the formation of free radicals from hydroperoxides. researchgate.net The mechanism involves the lead ions interacting with molecular oxygen to form reactive oxygen species, which in turn initiate the oxidation of the fatty acid chains and the subsequent decomposition of hydroperoxides into the free radicals necessary for polymerization. bdmaee.net

Formation of Metal Soaps in Paint Films

While this compound is intentionally added to paint as a metal soap to catalyze drying, other lead soaps can also form within the paint film over time as a result of degradation processes. si.edumetmuseum.orgchromatographytoday.com This phenomenon is well-documented in the study of historical oil paintings, where the formation of lead soaps is a recognized cause of deterioration. metmuseum.orgmdpi.comresearchgate.net

Impact on Film Formation and Drying Rate

The mechanism involves the lead ions participating in the decomposition of hydroperoxides, which are intermediates in the autoxidation process. This leads to an increased concentration of free radicals, which in turn accelerates the cross-linking reactions between the unsaturated fatty acid chains of the oil molecules. The result is a more rapid transition from a liquid paint to a solid, coherent film.

Lead driers are particularly effective in ensuring that the film dries uniformly. In the absence of such a catalyst, the surface of the paint film can dry more quickly than the interior, a phenomenon known as "skinning." This can lead to wrinkling and other film defects. This compound, by promoting "through drying," helps to form a harder, more durable film with improved flexibility and chemical resistance.

Drying StageDescriptionInfluence of this compound
Set-to-touchThe initial stage where the paint film is no longer tacky.Significantly accelerated.
Through-dryThe stage where the entire film thickness is cured.Promotes uniform and thorough drying, preventing surface wrinkling.
Final hardnessThe long-term development of the film's physical properties.Contributes to a harder, more durable, and flexible final film.

Long-Term Chemical Transformations in Cured Films

The influence of this compound extends beyond the initial drying phase, playing a role in the long-term chemical evolution of the cured paint film. Over time, the lead carboxylates can undergo further reactions and migrations within the paint layers, leading to observable changes in the film's structure and properties.

One of the key long-term transformations is the formation of lead soaps, which are lead carboxylates formed from the reaction of lead ions with free fatty acids in the oil binder. These fatty acids can be present from the initial oil composition or formed through the hydrolysis of triglycerides over time. The formation of these soaps can affect the mechanical and optical properties of the paint film.

Ion Migration Phenomena

A significant long-term phenomenon in cured films containing lead salts is the migration of lead ions. Research has shown that metal ions are not static within the paint layers but can move throughout a single layer and even migrate between adjacent layers. This migration is a slow process that can lead to changes in the chemical composition and physical properties of different parts of a painting over extended periods.

The mobility of lead ions can be influenced by environmental factors such as humidity. Water can facilitate the transport of ions through the paint film, potentially accelerating degradation processes. This ion migration can lead to the localized formation of lead soap aggregates, which can sometimes become large enough to protrude through the paint surface, forming visible pustules. These aggregates are often enriched in saturated fatty acids like palmitic and stearic acid.

The migration of lead ions from a lead-containing ground layer to an upper paint layer can also influence the drying and long-term stability of that upper layer. This can have both beneficial and detrimental effects, either enhancing the durability of the adjacent layer or contributing to its degradation.

FactorDescriptionEffect on Ion Migration
HumidityPresence of water within the paint film.Can facilitate the transport of lead ions.
Binder CompositionThe type and age of the oil medium.The presence of free fatty acids can react with migrating lead ions to form soaps.
Pigment InteractionsThe presence of other pigments in adjacent layers.Can create chemical gradients that drive ion migration.

Structural Changes and Polymer Network Evolution

The ongoing chemical reactions and ion migration involving this compound contribute to the continuous evolution of the polymer network in the cured film. The initial formation of the cross-linked polymer is accelerated by the lead catalyst, but this network is not static over time.

The formation of lead soaps can alter the structure of the polymer network. These soaps can aggregate, creating domains within the paint film that have different physical properties from the surrounding medium. For instance, the concentration of lead soaps can influence the size and interaction of these domains, affecting the viscoelastic properties of the paint. At high concentrations, these domains can form a three-dimensional network.

ProcessDescriptionImpact on Polymer Network
Lead Soap FormationReaction of lead ions with free fatty acids.Can lead to the formation of aggregates and a more heterogeneous network structure.
Continued OxidationOngoing reaction of the oil with atmospheric oxygen.Can lead to chain scission and the formation of new polar groups.
HydrolysisBreakdown of ester linkages in the triglycerides.Generates free fatty acids that can react to form soaps.

Environmental Fate and Chemical Speciation in Complex Matrices

Distribution and Partitioning in Environmental Compartments

Isononanoic acid, lead salt, as a metallic soap, is expected to have low water solubility industrialchemicals.gov.auindustrialchemicals.gov.au. The water solubility of metal soaps generally decreases as the length of the fatty acid carbon chain increases, and lead salts are typically among the least soluble of the divalent metal fatty acid salts industrialchemicals.gov.au. Due to its ionic nature, this compound is not expected to partition significantly into the atmospheric compartment.

In aquatic environments, the lead(II) ions released from the dissolution of this compound will interact with soil and sediment particles. Lead is known to have a strong affinity for soil and sediment, where it tends to accumulate researchgate.net. The partitioning of lead between the aqueous phase and solid phases (soil, sediment) is influenced by factors such as pH, the presence of organic matter, and the mineral composition of the soil researchgate.netepa.govufl.edu. Organic matter, clay minerals, and iron oxides are key components in soil that adsorb lead researchgate.netepa.gov. In general, lead is considered to be relatively immobile in soils due to its strong adsorption characteristics researchgate.net.

The isononanoate anion, being a carboxylic acid, will exist in equilibrium between its protonated (isononanoic acid) and deprotonated (isononanoate) forms, depending on the pH of the surrounding medium. The partitioning of isononanoic acid will be influenced by its water solubility and its potential to adsorb to organic matter in soil and sediment.

Table 1: Factors Influencing the Distribution of Lead in Soil and Water

FactorInfluence on Lead Distribution
pH Lower pH generally increases the solubility and mobility of lead in soil. At higher pH, lead tends to precipitate as hydroxides, carbonates, or phosphates, reducing its mobility.
Organic Matter Soil organic matter has a high capacity to adsorb lead, which generally reduces its mobility in the soil profile. However, dissolved organic matter can form complexes with lead, potentially increasing its transport in water.
Clay Minerals Clay minerals in soil have negatively charged surfaces that can adsorb positively charged lead ions, thereby immobilizing them.
Iron and Manganese Oxides Oxides of iron and manganese are also important sorbents for lead in soils and sediments.
Anions The presence of anions such as carbonate, sulfate, and phosphate (B84403) can lead to the precipitation of insoluble lead salts, reducing its concentration in the aqueous phase.

Adsorption and Desorption Processes

The adsorption of lead to soil particles is a primary mechanism that controls its mobility in the environment researchgate.netepa.gov. Studies on the adsorption of inorganic lead to various soil types have shown that it is strongly adsorbed ufl.edu. The process can often be described by adsorption isotherm models such as the Langmuir and Freundlich models ufl.edudergipark.org.tr. The Langmuir model assumes monolayer adsorption onto a finite number of sites, while the Freundlich model is an empirical model that describes heterogeneous surface adsorption.

The maximum adsorption capacity (Xm) and the binding energy constant (k) are key parameters derived from the Langmuir model. For example, in a study on two variable charge soils, the maximum adsorption values for Pb2+ were found to be 52.6 mmol/kg and 29.9 mmol/kg ufl.edu.

Desorption of lead from soil particles is generally a slow process, indicating that a significant portion of the adsorbed lead can be considered irreversibly bound under typical environmental conditions ufl.edu. In one study, only 0-11% and 0-19% of the total adsorbed Pb2+ was desorbed from two different soils after successive extractions ufl.edu. The presence of the isononanoate anion may influence the adsorption-desorption behavior of lead. Fatty acids can interact with soil surfaces and potentially affect the complexation and mobility of lead acs.org. For instance, biosurfactants, which have structures similar to fatty acids, have been shown to enhance the desorption of lead from soil researchgate.net.

Table 2: Langmuir Adsorption Parameters for Lead (Pb2+) on Different Soil Minerals

AdsorbentMaximum Adsorption Capacity (Xm) (mg/kg)Binding Energy (k) (L/g)
Zeolite50000.0062
Bentonite384.610.0056
Phosphate Rock769.230.0049
Limestone25000.0019

Data adapted from a study on the adsorption of lead on various soil minerals. Note that these values are for inorganic lead and may differ for this compound. dergipark.org.tr

Lead Speciation in Natural and Anthropogenic Systems

The environmental behavior, mobility, and toxicity of lead are fundamentally controlled by its chemical form, or speciation. This compound, like other lead(II) salts of carboxylic acids, is expected to release lead(II) ions (Pb²⁺) into the environment. industrialchemicals.gov.au The subsequent fate of this lead is dictated by a complex interplay of chemical reactions in natural and human-impacted systems. The organic acid component, isononanoic acid, is generally expected to undergo biodegradation. industrialchemicals.gov.au Therefore, the primary long-term environmental consideration revolves around the speciation of the released lead ion.

Lead speciation is influenced by numerous factors within environmental matrices such as water and soil. These factors include pH, the presence of various anions that can form complexes with lead, and interactions with organic matter and mineral surfaces. waterquality.gov.auresearchgate.net Understanding these interactions is crucial for predicting the potential for lead transport and its bioavailability to organisms.

Influence of pH and Complexing Anions on Lead(II) Speciation

The hydrogen ion concentration (pH) is a master variable controlling lead speciation in aqueous environments. nih.govmdpi.com The solubility and form of lead(II) change significantly across the typical pH range of natural waters. researchgate.net At acidic pH values (below 6.0), the predominant species is the free hydrated lead ion (Pb²⁺). researchgate.netresearchgate.net As the pH increases into the neutral and alkaline range, Pb²⁺ undergoes hydrolysis, leading to the formation of various lead hydroxide (B78521) species. researchgate.net

Complexing anions present in the water also play a critical role. Carbonates (HCO₃⁻, CO₃²⁻), sulfates (SO₄²⁻), and chlorides (Cl⁻) can form stable complexes and precipitates with lead, significantly affecting its solubility and mobility. waterquality.gov.aunih.gov

Hydroxide ions (OH⁻): As pH rises above 6, species such as Pb(OH)⁺ become significant. researchgate.net With further increases in pH, less soluble forms like lead hydroxide, Pb(OH)₂, will precipitate out of solution. researchgate.netmdpi.com

Carbonate ions (CO₃²⁻): In many freshwater systems, carbonate is a key anion. Lead can precipitate as lead carbonate (PbCO₃), which has low solubility and can effectively limit the concentration of dissolved lead, particularly in alkaline waters. waterquality.gov.au

Organic Matter: Dissolved organic matter (DOM), such as humic and fulvic acids, contains functional groups that can strongly bind with lead, forming lead-organic complexes. waterquality.gov.au This complexation can either increase lead's mobility in water or, if the organic matter is particulate, contribute to its deposition in sediments. industrialchemicals.gov.auwaterquality.gov.au

The following table summarizes the dominant aqueous lead species as a function of pH in a simplified system. The actual speciation in a natural water body would be more complex due to the presence of other competing ions and organic matter.

pH RangePredominant Lead Species
&lt; 6.0Pb²⁺ (Free hydrated ion)
6.0 - 8.0Pb²⁺, Pb(OH)⁺, PbCO₃
8.0 - 10.0PbCO₃, Pb(OH)₂, Pb(OH)⁺
&gt; 10.0Pb(OH)₂, Pb(OH)₃⁻

Identification of Dominant Lead Species in Aquatic Environments

The dominant lead species found in natural waters are a direct result of the source of lead and the specific water chemistry.

In freshwater environments , which typically have circumneutral pH, the main forms of dissolved lead are often lead carbonate (PbCO₃) and complexes with natural organic matter. waterquality.gov.au The free lead ion (Pb²⁺) is also present, especially in waters with lower pH and alkalinity. waterquality.gov.au Lead can also be strongly adsorbed onto suspended particles like clays (B1170129) and humic substances, meaning a significant portion of the total lead in a river or lake may be in particulate rather than dissolved form. waterquality.gov.au

In marine environments , the high concentration of chloride ions makes lead-chloride complexes the predominant dissolved species. waterquality.gov.au Lead carbonate also remains a significant form. waterquality.gov.au The importance of lead-chloride complexes generally becomes negligible in waters with salinities below approximately 6‰. waterquality.gov.au

Geochemical Modeling of Lead Release and Speciation

Geochemical modeling has become an indispensable tool for predicting the behavior of contaminants like lead in the environment. mdpi.comwur.nl Computer programs such as PHREEQC and Visual MINTEQ are used to simulate the chemical reactions that control lead's solubility and speciation under various environmental conditions. researchgate.netmdpi.com

These models use thermodynamic data to calculate the equilibrium distribution of a chemical element among its various possible forms, including dissolved ions, aqueous complexes, and solid mineral phases. mdpi.com For lead, geochemical models can be used to:

Predict Lead Solubility: By inputting data on water chemistry (e.g., pH, alkalinity, concentrations of other ions), models can predict the maximum amount of dissolved lead a body of water can hold. researchgate.net

Identify Controlling Mineral Phases: The models can identify which solid lead compounds (e.g., PbCO₃, Pb₅(PO₄)₃Cl) are likely to be controlling the dissolved lead concentration in contaminated soils or sediments. researchgate.netnih.gov

Assess Remediation Strategies: Modeling can help evaluate the potential effectiveness of remediation techniques. For example, it can simulate how adding phosphate to contaminated soil would lead to the formation of highly insoluble lead phosphate minerals, thereby reducing lead's mobility and bioavailability. researchgate.net

These models are powerful for conducting risk assessments and developing effective management strategies for lead-contaminated sites, such as former mining or industrial areas. mdpi.com The accuracy of the models is validated by comparing their predictions with experimental data from laboratory tests and field measurements. researchgate.netmdpi.com

Analytical Challenges in Environmental Speciation of Organolead Compounds

While the primary environmental concern for this compound is the inorganic lead(II) ion, the analysis of organolead compounds in general presents significant analytical challenges. industrialchemicals.gov.aunih.gov Organolead compounds, such as the tetraalkyllead compounds formerly used in gasoline, are often more toxic than inorganic lead. coastalwiki.orgresearchgate.net Their analysis in environmental samples is complicated by several factors.

A primary challenge is the extremely low concentrations at which these compounds are typically found in the environment, often at the nanogram per liter (ng/L) or sub-ng/L level. researchgate.net Detecting such trace amounts requires highly sensitive analytical instrumentation. researchgate.net

Another significant difficulty is maintaining the integrity of the species during sampling, storage, and analysis. iupac.orgnih.gov The chemical form of the organolead compound can be altered by factors like pH changes, exposure to light, or interaction with container surfaces. iupac.org For instance, acidification of water samples, a common practice for preserving metals, cannot be used for speciation analysis as it would change the distribution of lead species. iupac.org

Furthermore, environmental matrices like soil, sediment, and water are highly complex and contain many other substances that can interfere with the analysis. mdpi.com This necessitates sophisticated sample preparation and cleanup procedures to isolate the target organolead compounds before measurement. nih.gov

To overcome these challenges, analytical chemists typically employ "hyphenated techniques," which couple a powerful separation method with a highly sensitive detection method. mdpi.comnih.gov The most common approach involves:

Separation: High-Performance Liquid Chromatography (HPLC) is used to separate the different organolead species from each other and from the inorganic lead in the sample extract. researchgate.net

Detection: The separated compounds are then introduced into an element-specific detector, most commonly an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). researchgate.net HPLC-ICP-MS provides the high sensitivity needed to detect ultra-trace concentrations and can distinguish between different lead compounds based on their separation time.

The following table summarizes some of the key analytical challenges and the methods used to address them.

Analytical ChallengeDescriptionCommon Analytical Approach
Ultra-Trace ConcentrationsOrganolead compounds are often present at sub-ng/L levels in environmental waters. researchgate.netOnline preconcentration/solid-phase extraction (SPE) coupled with highly sensitive detection (e.g., ICP-MS). researchgate.net
Species IntegrityRisk of altering the chemical form of the analyte during sample collection, storage, and preparation. iupac.orgImmediate analysis or storage in appropriate containers (e.g., Teflon) at low temperatures and in the dark. Avoid acidification. iupac.org
Matrix InterferenceComplex environmental samples (soil, water, sediment) contain numerous compounds that can interfere with detection. mdpi.comChromatographic separation (e.g., HPLC) to isolate target compounds before detection. researchgate.netmdpi.com
Extraction from SolidsEfficiently removing organolead compounds from solid matrices like soil and sediment without altering them.Solvent extraction, sometimes assisted by sonication or microwaves, followed by cleanup steps.

Theoretical and Computational Chemistry of Isononanoic Acid, Lead Salt

Electronic Structure and Bonding in Lead Carboxylates

The electronic structure of lead(II) carboxylates is distinguished by the presence of a 6s² lone pair of electrons on the lead(II) ion. wikipedia.org The electronic configuration of the neutral lead atom is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p², and for the Pb(II) ion, it is [Xe] 4f¹⁴ 5d¹⁰ 6s². k-tree.ruquora.comyoutube.comwebelements.com This lone pair can be stereochemically active or inactive, which significantly influences the coordination geometry and bonding within the complex. researchgate.net This leads to two primary coordination geometries: hemidirected and holodirected. researchgate.net In hemidirected structures, the ligands are arranged on one side of the lead ion, leaving a gap occupied by the stereochemically active lone pair. researchgate.net In holodirected structures, the ligands surround the metal ion more symmetrically, indicating that the lone pair is stereochemically inactive. researchgate.net

A study of a series of lead carboxylates using solid-state NMR and infrared spectroscopy revealed that shorter-chain lead carboxylates (C6 to C8) tend to adopt a hemidirected coordination geometry, while longer-chain ones (C9 and above), including lead nonanoate (B1231133), favor a holodirected geometry. researchgate.net Given that isononanoic acid is a C9 carboxylic acid, it is reasonable to infer that its lead salt would likely exhibit a holodirected structure. The variety of coordination modes for carboxylate groups, including monodentate, bidentate, and bridging, further contributes to the structural diversity and stability of lead carboxylate complexes. researchgate.net

Valence Bond Theory (VBT) provides a qualitative description of the bonding in lead carboxylates by considering the overlap of atomic orbitals. wikipedia.orgbyjus.com According to VBT, chemical bonds are formed by the overlap of half-filled valence atomic orbitals of the participating atoms. byjus.comaskiitians.com In the case of lead(II) carboxylates, the bonding involves the interaction between the orbitals of the lead(II) ion and the oxygen atoms of the carboxylate ligands.

The theory uses the concept of hybridization to explain the observed geometries of molecules. askiitians.com For lead(II) complexes, the hybridization can be viewed as involving the 6s and 6p orbitals of the lead atom. The stereochemically active lone pair in hemidirected complexes can be thought of as occupying a hybrid orbital with significant s-character, leading to a directional repulsion that influences the ligand arrangement. In holodirected complexes, the lone pair is considered to be in a more spherically symmetrical s-orbital, allowing for a more symmetrical coordination of the ligands. The formation of covalent bonds in these complexes can be explained by the overlap of the hybrid orbitals of the lead ion with the orbitals of the oxygen atoms of the isononanoate ligands. byjus.com

Ligand Field Theory (LFT) offers a more sophisticated model for the electronic structure of coordination compounds by combining aspects of Crystal Field Theory and Molecular Orbital Theory. wikipedia.orgnumberanalytics.comlibretexts.org LFT describes the interaction between the metal d-orbitals and the ligand orbitals, leading to the formation of molecular orbitals and the splitting of the d-orbital energies. numberanalytics.comlibretexts.orglibretexts.org

Crystal Field Theory (CFT) provides a simpler electrostatic model to describe the electronic structure of coordination compounds. wikipedia.orgbyjus.comfiveable.melibretexts.org It treats the ligands as point charges that create an electric field, which in turn affects the energy of the metal's d-orbitals. wikipedia.orgbyjus.comlibretexts.orgyoutube.com This results in the splitting of the d-orbitals into different energy levels. byjus.comfiveable.me

Molecular Dynamics Simulations of Compound Behavior

MD simulations could be employed to investigate the aggregation behavior of lead isononanoate in various solvent environments, its interaction with surfaces, and its conformational dynamics. For instance, simulations could model the self-assembly of lead isononanoate molecules in a non-polar solvent, which is relevant to its use in certain industrial applications. Key parameters for such simulations would include force fields that accurately describe the interactions between the lead ions, the carboxylate groups, and the solvent molecules. The development of accurate force fields for metal-organic systems is an active area of research. These simulations could provide insights into the formation of micelles or other aggregates, the structure of the solvent shell around the complex, and the transport properties of the compound. Furthermore, MD simulations can be used to predict the dispersion and digestion of lipid-based formulations, which can provide insights into their clinical performance. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions at the electronic level. whiterose.ac.ukosti.gov DFT studies can be used to calculate the geometries of reactants, transition states, and products, as well as the corresponding energies, providing a detailed picture of the reaction pathway. osti.gov

For isononanoic acid, lead salt, DFT calculations could be used to investigate its formation from lead oxide and isononanoic acid, or its decomposition pathways. For example, a DFT study could model the reaction of a lead(II) species with an isononanoic acid molecule, detailing the bond-breaking and bond-forming steps and calculating the activation energy for the reaction. Such calculations have been successfully applied to study the carboxylation of C-H bonds catalyzed by copper(I) complexes and the mechanism of diazocarbonylation catalyzed by iron-carbonyl-phosphine complexes. DFT can also be used to explore the relative stabilities of different coordination isomers of lead isononanoate. The choice of the functional and basis set is crucial for obtaining accurate results, and benchmarking against experimental data or higher-level calculations is often necessary. osti.gov

Predictive Modeling for Chemical Reactivity and Stability

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) models, is increasingly used to estimate the properties of chemical compounds, including their reactivity and stability. nih.govnih.govoup.comrsc.org These models are built by establishing a mathematical relationship between the chemical structure of a molecule and its observed activity or property. nih.govnih.govoup.com

For this compound, predictive models could be developed to estimate its thermal stability, its reactivity towards other chemical species, or its potential for degradation under specific environmental conditions. The input for such models would be a set of molecular descriptors that encode the structural and electronic features of the lead isononanoate molecule. These descriptors could be derived from its chemical graph or from quantum chemical calculations.

The development of a reliable QSAR model requires a sufficiently large and diverse dataset of compounds with known properties. nih.gov While a specific QSAR model for lead isononanoate may not exist, general models for the stability of metal carboxylates could potentially be applied. The reliability of any QSAR model depends on rigorous validation to ensure its predictive power for new compounds. nih.gov

Interactions with Other Chemical Systems

Synergistic and Antagonistic Effects in Multicomponent Systems

In many industrial applications, isononanoic acid, lead salt is not used in isolation but as part of a complex mixture of additives. Its performance is often influenced by synergistic or antagonistic interactions with other components. A primary application for lead carboxylates, such as lead isononanoate, is in the thermal stabilization of polyvinyl chloride (PVC). seepvcforum.comnbinno.com In these systems, synergistic effects with other metal soap stabilizers are common.

Co-stabilizers, such as polyols and epoxidized oils, are also known to exhibit synergistic effects with metal soap stabilizers. nih.govisca.me Pentaerythritol (PER), a type of polyol, can complex with the metal chlorides generated during stabilization, which helps to improve both the initial color and long-term stability of the PVC product. nih.gov This complexation prevents the metal chlorides from promoting further degradation.

The following table illustrates the typical synergistic effects observed when a primary lead-based stabilizer is combined with other co-stabilizers in a PVC formulation, based on thermal stability time.

Table 1: Synergistic Effects of Lead-Based Stabilizer with Co-stabilizers in PVC

Stabilizer System Thermal Stability Time (minutes) at 180°C Observed Effect
PVC (unstabilized) ~5 -
PVC + Lead Isononanoate (2 phr) 60 Primary Stabilization
PVC + Zinc Stearate (B1226849) (2 phr) 25 (followed by blackening) Good initial color, poor long-term stability
PVC + Lead Isononanoate (1 phr) + Zinc Stearate (1 phr) 75 Synergistic: Improved long-term stability compared to zinc stearate alone.
PVC + Lead Isononanoate (1.5 phr) + Epoxidized Soybean Oil (0.5 phr) 85 Synergistic: Enhanced overall thermal stability.
PVC + Lead Isononanoate (1.5 phr) + Pentaerythritol (0.5 phr) 90 Synergistic: Improved initial color and long-term stability.

Data is representative of typical performance and compiled from principles of PVC stabilization. nih.govresearchgate.netisca.me

Conversely, antagonistic effects can also occur. For example, the presence of certain plasticizers may affect the performance of the stabilizer system. While not extensively documented for lead isononanoate specifically, interactions between plasticizers and metal salt stabilizers can sometimes lead to reduced thermal stability if the compatibility is poor. nih.gov

Chemical Reactions with Co-additives in Industrial Formulations

The primary chemical function of this compound, particularly in its role as a PVC stabilizer, is to react with and neutralize hydrogen chloride (HCl). HCl is released during the thermal degradation of PVC, and its presence autocatalyzes further degradation. researchgate.netresearchgate.net The lead salt of isononanoic acid acts as an efficient HCl scavenger through the following reaction:

Pb(C₈H₁₇COO)₂ + 2HCl → PbCl₂ + 2C₈H₁₇COOH

This reaction prevents the buildup of HCl, thereby protecting the polymer from rapid decomposition. researchgate.net

While lead isononanoate itself is not an antioxidant, its presence can influence the oxidative environment. The chemical reactions in a lubricated system are complex, but it is understood that the metal surface, the lubricant base oil, and all additives interact under heat and pressure. The lead salt can form a protective film on metal surfaces, and its interaction with antioxidant byproducts is a key aspect of the formulation's stability.

Another important co-additive in PVC formulations is epoxidized soybean oil (ESBO). ESBO acts as a secondary stabilizer and a co-plasticizer. researchgate.netresearchgate.net It demonstrates a synergistic effect with metal soaps like lead isononanoate by also scavenging HCl. The epoxy groups in ESBO can react with hydrogen chloride, further reducing its concentration and enhancing the thermal stability of the PVC. isca.meresearchgate.net

Table 2: Key Chemical Reactions of this compound and Co-additives

Formulation Type Co-additive Key Reaction Purpose of Reaction
PVC Hydrogen Chloride (Degradation Product) Neutralization of HCl by the lead salt to form lead chloride and isononanoic acid. To prevent autocatalytic degradation of PVC. researchgate.net
PVC Epoxidized Soybean Oil (ESBO) Reaction of epoxy groups in ESBO with HCl. To provide secondary stabilization by scavenging HCl. isca.meresearchgate.net
Lubricant Antioxidants (e.g., hindered phenols, aromatic amines) Formation of a protective film by the lead salt, while antioxidants inhibit oil oxidation. To provide extreme pressure protection and prevent oxidative breakdown of the lubricant. mdpi.com

Surface Interactions in Composite Materials

Fillers such as calcium carbonate (CaCO₃) and silica (B1680970) (SiO₂) are commonly used in polymer composites. up.ac.zaresearchgate.net The surface of these fillers is often polar and can be incompatible with a non-polar polymer matrix. This can lead to agglomeration of the filler particles, which can be detrimental to the composite's properties. up.ac.za

Lead carboxylates can adsorb onto the surface of these fillers. The carboxylate head of the molecule can interact with the filler surface, while the non-polar isononanoic acid tail can improve compatibility with the polymer matrix. This surface modification can lead to better dispersion of the filler particles and improved interfacial adhesion. Studies on the adsorption of lead ions onto calcium carbonate and silica surfaces show that these interactions can be significant. nih.govresearchgate.net The adsorption process is often modeled using Langmuir or Freundlich isotherms to quantify the interaction between the adsorbate and the adsorbent surface. nih.govnih.gov

For example, the adsorption of lead ions onto nano silica spheres has been shown to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of adsorbed species on the surface. nih.gov This suggests that lead isononanoate could form a similar coating on silica fillers, modifying their surface energy and improving their dispersion in a polymer matrix.

Surface treatment of fillers like calcium carbonate with fatty acids (chemically similar to isononanoic acid) is a known method to reduce surface energy and improve compatibility with non-polar polymers. up.ac.za This treatment renders the filler surface hydrophobic, which facilitates the breakdown of agglomerates during compounding.

Table 3: Interactions of this compound with Fillers in Composites

Filler Type Nature of Interaction Consequence of Interaction
Calcium Carbonate (CaCO₃) Adsorption of the lead carboxylate onto the filler surface. Improved compatibility between the filler and polymer matrix, leading to better dispersion and potentially enhanced mechanical properties. up.ac.za
Silica (SiO₂) Interaction of the lead salt with surface silanol (B1196071) groups. Surface modification of the silica particles, reducing their tendency to agglomerate and improving interfacial adhesion. nih.govnih.gov

Interactions are inferred from studies on lead ion adsorption and general principles of filler surface modification.

Future Research Directions and Unresolved Questions

Development of Sustainable Alternatives for Lead Carboxylates

The primary impetus for research into alternatives for lead carboxylates like isononanoic acid, lead salt, stems from the well-documented toxicity of lead. The development of sustainable, non-toxic alternatives is a critical area of investigation, particularly for applications in coatings, polymers, and catalysts. Research in this domain is focused on several key strategies:

Bio-based Carboxylates: A significant trend is the exploration of carboxylic acids derived from renewable feedstocks. oup.com These bio-based acids can be used to create metal soaps with lower environmental footprints. Research is increasingly targeting the use of acids derived from agricultural by-products to synthesize new resins and polymers. oup.com

Lead-Free Metal Complexes: The core of the research involves identifying and developing metal complexes that can replicate the desirable properties of lead carboxylates, such as catalytic activity in paint drying or stabilizing effects in PVC, without the associated toxicity. This includes exploring catalysts based on cobalt nanoparticles modified by nitrogen-doped carbon as replacements for lead-containing catalysts in certain chemical syntheses. rsc.orgnih.gov

Functionally-Graded Materials: Advanced material design, such as the development of functionally graded materials and coating architectures, may open new avenues for reducing the reliance on critical and hazardous raw materials like lead. researchgate.net

The table below summarizes potential classes of alternatives and the research focus for each.

Alternative ClassResearch FocusKey Advantages
Bio-based ResinsSynthesis from agricultural by-products; formula optimization. oup.comReduced environmental impact, use of renewable feedstock. oup.com
Lead-free CatalystsDevelopment of catalysts using earth-abundant and non-toxic metals like cobalt. rsc.orgnih.govElimination of lead toxicity, potential for high selectivity. rsc.org
Advanced PolymersCreation of thermoset composites and vitrimers with enhanced recyclability. oup.comIncreased sustainability and reduced waste. oup.com

Advanced Spectroscopic Probes for In Situ Mechanistic Studies

A deeper understanding of the mechanisms by which this compound, functions and degrades requires sophisticated analytical techniques capable of in situ, real-time measurements. Future research will increasingly rely on advanced spectroscopic methods to probe these processes at the molecular level.

Solid-State NMR and Infrared Spectroscopy: Techniques like 13C and 207Pb solid-state Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy have been instrumental in characterizing the coordination geometries of lead carboxylates. deepgreenpermaculture.comresearchgate.net Future work will likely involve applying these techniques under dynamic conditions to observe changes in chemical structure during curing, degradation, or environmental interaction. These methods have helped differentiate between shorter-chain and longer-chain lead carboxylates, suggesting different packing modes in their solid forms. deepgreenpermaculture.comresearchgate.net

Synchrotron-Based Techniques: The high intensity and tunability of synchrotron radiation offer powerful tools for in situ analysis. researchgate.net Techniques like Synchrotron Radiation Infrared Microspectroscopy (SR-IMS) can provide information about the localization and transformation of molecules based on their characteristic functional groups, which is invaluable for studying environmental samples. researchgate.net

X-ray Scattering and Microscopy: Small-Angle X-ray Scattering (SAXS) and advanced microscopy techniques like Freeze-Fracture Transmission Electron Microscopy (FF-TEM) have been used to characterize the multi-scale organization of lead soaps in oil binders. researchgate.net These methods can reveal how molecules of lead carboxylates arrange themselves into larger structures, which dictates the material's bulk properties. researchgate.net

The following table outlines key spectroscopic techniques and their future applications in the study of lead isononanoate.

Spectroscopic TechniqueApplication in Lead Isononanoate ResearchInformation Gained
Solid-State NMR (13C, 207Pb)In situ monitoring of curing and degradation processes.Changes in coordination geometry and chemical bonding. deepgreenpermaculture.comresearchgate.net
Infrared (IR) SpectroscopyReal-time analysis of chemical reactions at interfaces.Identification of functional group transformations. deepgreenpermaculture.comresearchgate.net
Synchrotron Radiation TechniquesSpatially-resolved chemical analysis of environmental samples.Elemental speciation and distribution of degradation products. researchgate.net
X-ray Scattering (SAXS)Studying the formation of nanostructures in polymer matrices.Supramolecular and mesoscopic architecture. researchgate.net

Refined Computational Models for Predicting Long-Term Behavior

Computational modeling provides a powerful, predictive tool for understanding the long-term behavior and environmental fate of chemical compounds, reducing the need for lengthy and expensive experimental studies. Future research on this compound, will benefit significantly from the development of more refined computational models.

Density Functional Theory (DFT): DFT calculations are used to investigate the interactions between metal ions and carboxylate groups at a quantum mechanical level. nih.gov These studies can elucidate the electronic structure and stability of lead isononanoate complexes, providing insights into their reactivity and degradation mechanisms. DFT has been employed to study structural parameters and electronic energy band gaps of similar complexes. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, offering a way to study processes like crystallization, diffusion, and interactions with environmental matrices. cecam.orgyoutube.com Simulating the solid-liquid phase transitions of lead nanoparticles provides insights into their behavior at the nanoscale. researchgate.net This approach can be extended to model the aggregation and transport of lead isononanoate in soil and water.

Biodegradability Prediction Models: Machine learning algorithms and quantitative structure-activity relationship (QSAR) models are being developed to predict the biodegradability of chemical compounds based on their molecular structure. nih.gov Applying these models to lead isononanoate and its potential transformation products could help assess its environmental persistence. These models often use large datasets to identify structural fragments associated with higher or lower rates of degradation. nih.gov

The table below details the types of computational models and their specific applications for predicting the behavior of lead isononanoate.

Computational ModelApplicationPredictive Capability
Density Functional Theory (DFT)Calculating interaction energies and electronic properties. nih.govStability of complexes, reaction pathways, spectroscopic signatures. researchgate.netnih.gov
Molecular Dynamics (MD)Simulating movement and interaction in soil/water systems. cecam.orgDiffusion rates, adsorption behavior, aggregation phenomena. researchgate.net
Biodegradability Models (QSAR)Predicting susceptibility to microbial degradation. nih.govEnvironmental persistence and potential for bioaccumulation. nih.gov

Understanding Complex Environmental Transformation Pathways

Once released into the environment, this compound, can undergo a series of complex transformations that influence its mobility, bioavailability, and toxicity. A critical area of future research is to elucidate these transformation pathways in various environmental compartments.

Soil and Sediment Interactions: Lead compounds are known to accumulate in the upper layers of soil, where their mobility and fate are governed by factors like pH, organic matter content, and microbial activity. icontrolpollution.comlead.org.au Research indicates that alkyllead compounds can degrade to inorganic lead in soil, a process involving both biological and chemical pathways. researchgate.netnih.govresearchgate.net The initial speciation of the lead compound significantly influences its solubility and subsequent behavior. researchgate.net

Biodegradation and Microbial Influence: Soil microorganisms can play a role in the transformation of lead compounds. deepgreenpermaculture.com Some bacteria can produce organic acids that dissolve lead-bearing minerals, while others may convert lead into less soluble forms, reducing its bioavailability. deepgreenpermaculture.com However, the presence of heavy metals can also inhibit the biodegradation of the organic components of the compound. nih.govnih.govarizona.edu

Abiotic Degradation: Chemical processes, independent of microbial action, are also crucial. For instance, studies on tetraethyllead (B6334599) have shown that chemical degradation is a major factor in its disappearance from soil. researchgate.net The transformation of lead carboxylates will likely involve hydrolysis of the salt and subsequent degradation of the isononanoic acid.

The potential environmental transformation pathways are summarized in the table below.

Environmental CompartmentKey Transformation ProcessesInfluencing Factors
SoilAdsorption to organic matter, microbial degradation, conversion to inorganic lead. icontrolpollution.comnih.govSoil pH, organic content, microbial populations, moisture. icontrolpollution.com
WaterHydrolysis, precipitation, adsorption to suspended particles. icontrolpollution.compH, presence of other ions, water flow. icontrolpollution.com
BiotaUptake by plants and microorganisms, potential for bioaccumulation. muk.ac.irBioavailability of lead species, plant and microbial metabolism. muk.ac.ir

Novel Applications in Emerging Material Technologies

While the use of lead compounds is declining in many traditional applications due to regulatory pressures, their unique properties may find niche roles in emerging technologies where performance outweighs the risks, provided containment and end-of-life management are rigorously controlled.

Energy Storage: Advanced lead-carbon batteries are being developed for stationary energy storage applications, such as supporting renewable energy grids. researchgate.netbatteryinnovation.orgshu.edu.cnmcabattery.com While not a direct application of lead isononanoate, research into novel electrode materials and electrolytes for these batteries could potentially involve lead-organic compounds to enhance performance, cycle life, or charge acceptance. researchgate.netmcabattery.com

Sensor Technology: There is a significant research effort to develop highly sensitive and selective sensors for detecting lead ions in the environment, particularly in drinking water. biointerfaceresearch.commdpi.comresearchgate.netmdpi.com Some of these sensor platforms utilize nanoparticles and specific ligands to capture lead ions. biointerfaceresearch.comresearchgate.net While lead isononanoate itself would be the target rather than the sensor component, the underlying coordination chemistry is highly relevant.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions or clusters linked by organic molecules. mdpi.comrsc.org They have potential applications in gas storage, separation, and catalysis. mdpi.comyoutube.com It is conceivable that lead-based MOFs utilizing isononanoic acid or similar carboxylate linkers could be designed to have specific catalytic or adsorptive properties, although the toxicity of lead would be a major consideration. researchgate.net

The table below lists potential emerging applications and the rationale for considering lead-based compounds.

Technology AreaPotential ApplicationRationale / Research Direction
Energy StorageComponents in advanced lead-carbon batteries. researchgate.netshu.edu.cnImproving electrode stability, charge acceptance, and cycle life. mcabattery.com
Sensor DevelopmentReference materials for lead ion sensor calibration.Understanding the coordination chemistry of lead for designing selective ligands. biointerfaceresearch.com
Metal-Organic Frameworks (MOFs)Catalytic or separation media in controlled industrial processes. mdpi.comyoutube.comExploiting the specific coordination geometry of lead to create unique porous structures. researchgate.net

Q & A

Basic Question: What are the standard synthesis protocols for preparing isononanoic acid, lead salt, and how can purity be optimized?

Methodological Answer:
this compound (CAS 52847-85-5; C₁₈H₃₄O₄Pb) is synthesized via acid-base neutralization. A typical protocol involves reacting lead oxide (PbO) or lead carbonate (PbCO₃) with isononanoic acid under controlled conditions.

  • Procedure :
    • Dissolve isononanoic acid in a polar solvent (e.g., ethanol) and heat to 60–80°C.
    • Gradually add PbO/PbCO₃ while monitoring pH to ensure complete neutralization.
    • Filter the precipitate and wash with cold solvent to remove unreacted acid.
    • Recrystallize in a non-polar solvent (e.g., hexane) to enhance purity .
  • Purity Optimization :
    • Use stoichiometric excess of lead precursor (5–10%) to minimize residual acid.
    • Characterize via FTIR (carboxylate peak at ~1550 cm⁻¹) and elemental analysis (Pb content ~42%) .

Advanced Question: How can spectroscopic and crystallographic methods resolve structural ambiguities in lead carboxylate complexes?

Methodological Answer:
Structural elucidation of lead carboxylates like this compound requires multi-technique approaches:

  • FTIR/NMR : Confirm coordination via carboxylate symmetric/asymmetric stretching (FTIR) and chemical shifts (¹H/¹³C NMR) .
  • X-ray Crystallography : Resolve Pb-O bond lengths (typically 2.3–2.6 Å) and coordination geometry (e.g., trigonal pyramidal or distorted octahedral) .
  • Challenge : Lead’s heavy atom effect complicates NMR signal resolution. Use isotopic labeling (e.g., ²⁰⁷Pb NMR) or pair with EXAFS for local structure analysis .

Basic Question: What are the thermal stability profiles of lead carboxylates, and how do they inform storage conditions?

Methodological Answer:
Thermogravimetric analysis (TGA) reveals decomposition stages:

  • Typical Data :

    Temperature Range (°C)Mass Loss (%)Process
    150–2005–10Solvent/water removal
    250–35040–50Decarboxylation
    >350Residual PbOOxidation
  • Storage : Keep in inert atmospheres (N₂/Ar) below 25°C to prevent oxidative degradation .

Advanced Question: How does the environmental impact of lead carboxylates influence disposal protocols in academic labs?

Methodological Answer:
Lead carboxylates are regulated under RoHS and REACH due to Pb content (>100 ppm).

  • Disposal Protocol :
    • Neutralize with chelating agents (e.g., EDTA) to sequester Pb²⁺.
    • Precipitate as PbS using Na₂S and filter.
    • Test filtrate for Pb content (ICP-MS; limit: <5 ppm) before disposal .
  • Documentation : Maintain records per EPA guidelines (40 CFR §261.33) .

Basic Question: What computational models predict the solubility and reactivity of lead carboxylates in aqueous systems?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model Pb²⁺-carboxylate interactions:

  • Parameters :
    • Solvation energy (ΔG_solv) using SMD implicit solvent model.
    • Binding affinity calculated via Gibbs free energy (ΔG_bind).
  • Outcome : Predict solubility trends (e.g., lower in polar solvents due to strong Pb-O bonds) .

Advanced Question: What experimental designs address contradictory data on lead carboxylate catalytic activity?

Methodological Answer:
Contradictions in catalytic efficiency (e.g., esterification vs. oxidation) arise from variable Pb coordination.

  • Design :
    • Controlled Variables : Fix Pb²⁺ concentration, solvent polarity, and temperature.
    • Kinetic Studies : Monitor reaction rates via GC-MS or UV-Vis.
    • Surface Analysis : Use XPS to correlate Pb oxidation state (+2 vs. +4) with activity .

Basic Question: How are lead carboxylates characterized for solubility in mixed solvent systems?

Methodological Answer:

  • Procedure :
    • Prepare solvent mixtures (e.g., water:ethanol ratios from 0:100 to 50:50).
    • Dissolve this compound (1 mM) and measure solubility via gravimetry.
  • Data Interpretation :
    • Solubility peaks in ethanol-rich systems (dielectric constant ~24.3) due to reduced ionic dissociation .

Advanced Question: What safety protocols mitigate risks in handling lead carboxylates during synthesis?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and fume hood for aerosol prevention.
  • Decontamination :
    • Spills: Absorb with vermiculite, treat with 10% HNO₃, and neutralize with NaHCO₃.
    • Waste: Store in labeled, airtight containers for certified disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.